3-(Oxan-4-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INABGJQICWLYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595425 | |
| Record name | 3-(Oxan-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-10-5 | |
| Record name | 3-(Oxan-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxan-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Oxan-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of potential synthetic pathways for 3-(Oxan-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic procedures for this specific molecule, this document outlines plausible and established synthetic strategies, drawing upon analogous reactions and established organic chemistry principles. The information presented herein is intended to serve as a foundational resource for researchers to develop robust and efficient syntheses.
Introduction
This compound, also known as 3-(tetrahydro-2H-pyran-4-yl)propanoic acid, possesses a saturated heterocyclic oxane ring coupled with a propanoic acid moiety. This structural motif is of interest in the design of novel therapeutic agents due to the oxane ring's ability to act as a polar, non-ionizable group that can improve physicochemical properties such as solubility and metabolic stability. This guide explores several potential synthetic routes to this target molecule, providing theoretical frameworks and practical considerations for its preparation.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first approach involves the elaboration of a pre-formed oxane ring, while the second focuses on the cyclization to form the oxane ring at a later stage.
Pathway 1: Malonic Ester Synthesis Route
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This pathway utilizes a nucleophilic substitution reaction between the enolate of a malonic ester and a suitable electrophile containing the oxane moiety.
Logical Workflow for Pathway 1
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Experimental Protocol:
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Alkylation of Diethyl Malonate:
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To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, diethyl malonate (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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The resulting solution is stirred for 1 hour to ensure complete formation of the enolate.
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4-(Bromomethyl)oxane (1.0 equivalent) is then added to the reaction mixture.
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The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).
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After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkylated malonic ester.
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Hydrolysis and Decarboxylation:
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The crude alkylated malonic ester is suspended in a solution of aqueous sodium hydroxide (e.g., 10-20%, 3-4 equivalents).
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The mixture is heated to reflux for 4-6 hours to effect hydrolysis of the esters.
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The reaction mixture is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2.
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The acidified mixture is then heated to reflux for an additional 2-4 hours to promote decarboxylation, which can be monitored by the cessation of carbon dioxide evolution.
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After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude this compound can be purified by recrystallization or column chromatography.
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Quantitative Data from Analogous Syntheses:
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield Range (%) | Reference |
| Alkylation & Decarboxylation | Diethyl Malonate | Alkyl Halide | Substituted Acetic Acid | 60 - 85 | General Organic Chemistry |
Pathway 2: Catalytic Hydrogenation of a Dihydropyran Precursor
This pathway involves the synthesis of an unsaturated precursor, 3-(3,6-dihydro-2H-pyran-4-yl)propanoic acid, followed by catalytic hydrogenation to saturate the double bond within the pyran ring.
Logical Workflow for Pathway 2
Caption: Multi-step synthesis of this compound starting from Oxan-4-one.
Experimental Protocol:
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Synthesis of Ethyl 2-(oxan-4-ylidene)acetate:
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To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, triethyl phosphonoacetate (1.0 equivalent) is added dropwise.
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The mixture is stirred at room temperature for 1 hour.
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A solution of oxan-4-one (1.0 equivalent) in THF is then added dropwise at 0 °C.
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The reaction is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
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Michael Addition:
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To a solution of sodium methoxide (catalytic amount) in methanol, dimethyl malonate (1.2 equivalents) is added.
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Ethyl 2-(oxan-4-ylidene)acetate (1.0 equivalent) is then added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
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The solvent is removed under reduced pressure, and the residue is worked up with water and ethyl acetate.
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Hydrolysis and Decarboxylation:
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The crude diester adduct is subjected to hydrolysis and decarboxylation as described in Pathway 1, Step 2.
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Quantitative Data from Analogous Syntheses:
Yields for each step can vary, but typical ranges for similar transformations are provided below.
| Step | Reaction Type | Starting Material | Product | Typical Yield Range (%) |
| 1 | Horner-Wadsworth-Emmons | Ketone/Aldehyde | α,β-Unsaturated Ester | 70 - 95 |
| 2 | Michael Addition | α,β-Unsaturated Ester | Diester Adduct | 80 - 95 |
| 3 | Hydrolysis/Decarboxylation | Diester | Carboxylic Acid | 70 - 90 |
Conclusion
The synthesis of this compound can be approached through several reliable methods in organic chemistry. The Malonic Ester Synthesis offers a straightforward and high-yielding route, provided the starting 4-(halomethyl)oxane is accessible. The alternative pathway commencing from oxan-4-one provides a versatile approach that builds the carbon chain through well-established olefination and conjugate addition reactions. The selection of the optimal pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The experimental protocols and data provided in this guide, based on analogous and well-documented transformations, offer a solid foundation for the successful synthesis of this compound for applications in drug discovery and development. Researchers are encouraged to optimize the outlined conditions to achieve the best possible outcomes.
Spectroscopic Profile of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of the saturated heterocyclic compound, 3-(Oxan-4-yl)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. This guide also outlines standard experimental protocols for the acquisition of such data.
Chemical Structure and Properties
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IUPAC Name: this compound
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Synonyms: 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid
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CAS Number: 40500-10-5
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Molecular Formula: C₈H₁₄O₃
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Molecular Weight: 158.19 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | -COOH |
| ~3.95 | m | 2H | -OCH₂ (axial) |
| ~3.38 | m | 2H | -OCH₂ (equatorial) |
| ~2.35 | t | 2H | -CH₂-COOH |
| ~1.70 | m | 2H | -CH₂-CH₂-COOH |
| ~1.55 | m | 1H | CH (oxan) |
| ~1.35 | m | 4H | -CH₂- (oxan) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~179 | -COOH |
| ~67 | -OCH₂ |
| ~35 | CH (oxan) |
| ~32 | -CH₂- (oxan) |
| ~31 | -CH₂-CH₂-COOH |
| ~29 | -CH₂-COOH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2850-2950 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1210-1320 | Medium | C-O stretch (carboxylic acid) |
| ~1090 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 158 | Low | [M]⁺ |
| 141 | Moderate | [M - OH]⁺ |
| 113 | Moderate | [M - COOH]⁺ |
| 99 | High | [C₅H₇O₂]⁺ |
| 85 | High | [Oxan-4-yl-CH₂]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
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¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
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Reference the spectrum to the solvent peak.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.
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Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:
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Record a background spectrum of the empty sample holder or pure solvent.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
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Acquisition (EI):
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Introduce the sample via a direct insertion probe or a GC inlet.
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Use a standard electron energy of 70 eV.
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Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
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Acquisition (ESI):
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Infuse the sample solution directly into the ESI source or introduce it via an LC system.
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Optimize source parameters (e.g., capillary voltage, nebulizer gas flow) to achieve a stable signal.
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Acquire spectra in both positive and negative ion modes.
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Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
A Guide to the Crystal Structure Analysis of 3-(Oxan-4-yl)propanoic Acid and Related Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional atomic arrangement of a molecule in its crystalline state is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This information is particularly critical in the field of drug development, where the solid-state form of an active pharmaceutical ingredient (API) can significantly impact its therapeutic efficacy. While the specific crystal structure of 3-(Oxan-4-yl)propanoic acid is not publicly available at the time of this writing, this technical guide provides a comprehensive overview of the experimental and computational methodologies required for its determination and analysis. This document serves as a detailed protocol for researchers undertaking the crystallographic analysis of small organic molecules.
Introduction
This compound is a carboxylic acid derivative containing a tetrahydropyran ring. Such molecules are of interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the oxane moiety. A thorough understanding of its solid-state structure through single-crystal X-ray diffraction would provide invaluable insights into its intermolecular interactions, conformational preferences, and potential for polymorphism. This guide outlines the typical workflow for such an analysis, from crystal growth to the final structural refinement and validation.
Experimental Protocols
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a polar molecule like this compound, several crystallization techniques should be explored:
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Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) is allowed to evaporate slowly at a constant temperature. The decreasing solubility of the solute as the solvent evaporates can lead to the formation of single crystals.
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Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
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Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam. The positions and intensities of the diffracted spots are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
Should the crystal structure of this compound be determined, the quantitative data would be presented in a structured format for clarity and ease of comparison. The following tables are representative of the standard reporting format.
Table 1: Crystal Data and Structure Refinement for a Representative Carboxylic Acid. (Note: The following data are for illustrative purposes and do not represent this compound.)
| Parameter | Value |
| Empirical formula | C8 H14 O3 |
| Formula weight | 158.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 5.432(2) Å, β = 105.67(3)° | |
| c = 15.789(6) Å, γ = 90° | |
| Volume | 835.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.258 Mg/m³ |
| Absorption coefficient | 0.093 mm⁻¹ |
| F(000) | 344 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8123 |
| Independent reflections | 1912 [R(int) = 0.045] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1912 / 0 / 105 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1054 |
| R indices (all data) | R1 = 0.0587, wR2 = 0.1167 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Carboxylic Acid. (Note: The following data are for illustrative purposes.)
| Bond | Length (Å) | Angle | Angle (°) |
| O1-C8 | 1.315(2) | O1-C8-O2 | 123.4(1) |
| O2-C8 | 1.211(2) | O1-C8-C7 | 112.5(1) |
| C1-O3 | 1.432(2) | O2-C8-C7 | 124.1(1) |
| C1-C2 | 1.521(3) | C1-O3-C5 | 111.9(1) |
| C6-C7 | 1.518(3) | C4-C5-O3 | 110.2(1) |
| C7-C8 | 1.501(2) | C6-C4-C5 | 110.8(1) |
Visualization of Experimental Workflow
A clear understanding of the experimental sequence is crucial for planning and execution. The following diagram illustrates the typical workflow for crystal structure analysis.
Conclusion
The determination of the single-crystal X-ray structure of this compound would provide definitive proof of its molecular connectivity, conformation, and the nature of its intermolecular interactions in the solid state. This guide has outlined the standard procedures that would be employed in such a study. The resulting structural data would be a valuable asset for understanding its material properties and for guiding future drug development efforts, including formulation and polymorph screening. Researchers are encouraged to pursue the crystallization and structural analysis of this and related compounds to enrich the public scientific record.
Navigating the Uncharted: A Technical Guide to the Biological Activity Screening of Novel Chemical Entities
Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature and patent databases did not yield specific data regarding the biological activity of 3-(Oxan-4-yl)propanoic acid. Therefore, this document presents a generalized, in-depth technical guide to the biological activity screening of a novel chemical entity, using this compound as a representative example. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a framework for the investigation of a new compound with unknown biological function.
Introduction
The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a meticulous process underpinned by rigorous biological screening. The primary objective of this screening cascade is to elucidate the compound's biological effects, identify its molecular targets, and characterize its mechanism of action. This guide provides a comprehensive framework for the initial biological evaluation of an NCE, exemplified by the hypothetical screening of this compound.
The proposed workflow is a tiered approach, beginning with broad, high-throughput screening to identify any potential biological activity, followed by more focused secondary and tertiary assays to confirm and characterize these initial findings. This systematic process is designed to efficiently and robustly assess the therapeutic potential of an NCE.
Tier 1: Primary High-Throughput Screening (HTS)
The initial step in evaluating an NCE is to screen it against a diverse panel of biological targets to identify potential areas of activity. This is typically achieved through high-throughput screening (HTS) campaigns.
General Cell Viability and Cytotoxicity Screening
It is crucial to first assess the general cytotoxicity of the NCE to determine appropriate concentration ranges for subsequent assays and to flag compounds with non-specific toxicity.
Experimental Protocol: MTT Assay for Cell Viability
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Cell Culture: Plate adherent cells (e.g., HEK293, HeLa, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO, PBS). Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
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Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) |
| HEK293 | MTT | 48 | > 100 |
| HeLa | MTT | 48 | > 100 |
| HepG2 | MTT | 48 | > 100 |
Broad Target-Based Screening
NCEs are often screened against large panels of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.
Experimental Protocol: Radioligand Binding Assay for GPCRs
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
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Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of the test compound (this compound).
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Incubation: Incubate the mixture to allow for competitive binding.
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Separation: Separate the bound from unbound radioligand by rapid filtration through a filter mat.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant).
Table 2: Hypothetical GPCR Panel Screening Results for this compound (at 10 µM)
| Target | Assay Type | % Inhibition |
| Adenosine A₁ | Radioligand Binding | < 10% |
| Adrenergic α₂A | Radioligand Binding | 5% |
| Dopamine D₂ | Radioligand Binding | < 5% |
| Hypothetical Target X | Radioligand Binding | 85% |
Tier 2: Secondary Assays and Hit Confirmation
If a "hit" is identified in the primary screen (e.g., >50% inhibition in a binding assay), the next step is to confirm this activity and further characterize the compound's interaction with the target.
Dose-Response Analysis
To confirm the initial hit and determine the potency of the NCE, a full dose-response curve is generated.
Experimental Protocol: Dose-Response Curve for Hypothetical Target X
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Assay: Perform the same radioligand binding assay as in the primary screen.
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Compound Concentration: Use a wider range of concentrations of this compound, typically in half-log dilutions (e.g., 100 µM to 1 nM).
-
Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 3: Hypothetical Potency Data for this compound against Target X
| Target | Assay Type | IC₅₀ (µM) |
| Hypothetical Target X | Radioligand Binding | 1.2 |
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: cAMP Assay for a Gαi-coupled GPCR
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Cell Culture: Use a cell line expressing the target GPCR (e.g., CHO-K1).
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Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of an agonist (for antagonist testing) or alone (for agonist testing).
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
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Data Analysis: Generate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ for antagonists.
Visualizing Workflows and Pathways
Clear visual representations of experimental workflows and biological pathways are essential for understanding the screening process and the potential mechanism of action.
Caption: A generalized workflow for the biological activity screening of a novel chemical entity.
Caption: A hypothetical signaling pathway for an antagonist of a Gαi-coupled GPCR.
Conclusion
The process of biological activity screening is a cornerstone of modern drug discovery. While this compound currently has no reported biological activities, the framework presented in this guide provides a robust and systematic approach to its potential evaluation. By employing a tiered screening cascade, from broad initial screens to specific mechanistic studies, researchers can efficiently and effectively characterize the biological profile of any novel chemical entity, paving the way for the discovery of new therapeutic agents.
In-depth Technical Guide: Potential Therapeutic Targets of 3-(Oxan-4-yl)propanoic Acid
A comprehensive review of the existing scientific literature reveals a notable absence of research on the potential therapeutic targets, mechanism of action, and specific signaling pathways associated with 3-(Oxan-4-yl)propanoic acid.
While this compound, also known as 3-(tetrahydro-2H-pyran-4-yl)propanoic acid, is commercially available from various chemical suppliers, it appears to be primarily utilized as a research chemical or a synthetic intermediate. There is no publicly available data from preclinical or clinical studies to suggest that it has been investigated as a potential therapeutic agent.
This guide, therefore, cannot provide the requested in-depth analysis of its therapeutic applications, quantitative data, or detailed experimental protocols, as such information does not currently exist in the public domain.
Analysis of Structurally Related Compounds
To offer some perspective, research into other derivatives of propanoic acid has revealed a wide range of biological activities. It is important to emphasize that the following information pertains to structurally distinct molecules and should not be extrapolated to this compound.
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Antimicrobial and Anticancer Properties: Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their potential as antimicrobial and anticancer candidates. Some of these compounds have demonstrated activity against multidrug-resistant bacterial and fungal pathogens. Furthermore, certain derivatives have shown the ability to reduce the viability of cancer cells and inhibit their migration in vitro.
-
Anti-inflammatory Activity: The broader class of aryl propionic acid derivatives is well-known for its anti-inflammatory properties. A prominent example is Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The mechanism of action for this class of drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.
Conclusion
The current body of scientific knowledge does not contain information regarding the potential therapeutic targets of this compound. While the propanoic acid scaffold is present in many biologically active molecules, the specific contribution of the oxan-4-yl substituent to potential therapeutic activity remains uninvestigated.
Future research would be required to first synthesize and then screen this compound against a variety of biological targets to determine if it possesses any therapeutic potential. Such studies would involve in vitro assays to identify protein binding partners, followed by cell-based assays to understand its effects on cellular pathways. Only after extensive preclinical investigation could any potential therapeutic targets and mechanisms of action be elucidated.
Therefore, at present, a technical guide on the therapeutic targets of this compound cannot be compiled due to the lack of foundational research data.
Structure-Activity Relationship Studies of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide
Introduction
3-(Oxan-4-yl)propanoic acid is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring linked to a propanoic acid moiety. Its structural simplicity, favorable physicochemical properties, and the prevalence of both the oxane ring and the propanoic acid motif in known bioactive molecules make it an intriguing starting point for drug discovery campaigns. This document outlines a hypothetical structure-activity relationship study of this compound derivatives, postulating it as a lead compound identified in a high-throughput screening campaign against a novel therapeutic target.
For the purpose of this guide, we will assume that this compound was identified as a modest agonist of a hypothetical G-protein coupled receptor, "Target X," which is implicated in metabolic disorders.
Core Structure and SAR Exploration Strategy
The core scaffold of this compound can be dissected into three primary regions for systematic SAR exploration:
-
Region A: The Oxane Ring: Modifications in this region can explore the impact of ring size, heteroatom substitution, and conformational constraints on biological activity.
-
Region B: The Propanoic Acid Chain: Alterations to the linker length, introduction of substituents, and exploration of stereochemistry can define the optimal spatial arrangement and interaction with the target.
-
Region C: The Carboxylic Acid: This functional group is often crucial for target engagement (e.g., through ionic interactions). Bioisosteric replacement can be explored to modulate potency, selectivity, and pharmacokinetic properties.
The following sections detail a hypothetical SAR investigation based on these regions.
Quantitative Structure-Activity Relationship Data
The following tables summarize the hypothetical quantitative data for derivatives of this compound, evaluated for their agonist activity at "Target X."
Table 1: Modifications of the Oxane Ring (Region A)
| Compound ID | Modification | Structure | Target X EC50 (nM) |
| 1 (Lead) | None |
| 5,200 |
| 2 | Cyclohexyl |
| 8,500 |
| 3 | Cyclopentyl |
| 12,300 |
| 4 | Tetrahydrothiopyran |
| 6,100 |
| 5 | N-Methylpiperidinyl |
| >50,000 |
| 6 | 2-Methyl-oxane |
| 9,800 |
| 7 | 4-Fluoro-oxane |
| 4,500 |
SAR Summary for Region A: The data suggests that the oxygen atom in the oxane ring is preferred over a carbon (cyclohexyl) or sulfur (tetrahydrothiopyran) atom. A basic nitrogen atom (N-methylpiperidinyl) is detrimental to activity. Ring size appears to be optimal at six members. Substitution on the ring, such as with a fluorine atom at the 4-position, may lead to a slight improvement in potency.
Table 2: Modifications of the Propanoic Acid Chain (Region B)
| Compound ID | Modification | Structure | Target X EC50 (nM) |
| 1 (Lead) | None |
| 5,200 |
| 8 | Acetic acid chain |
| 15,000 |
| 9 | Butanoic acid chain |
| 9,300 |
| 10 | 2-Methylpropanoic acid |
| 2,100 |
| 11 | (R)-2-Methylpropanoic acid |
| 1,800 |
| 12 | (S)-2-Methylpropanoic acid |
| 7,500 |
| 13 | 2,2-Dimethylpropanoic acid |
| 25,000 |
SAR Summary for Region B: The three-carbon propanoic acid chain appears optimal. Introduction of a methyl group at the 2-position enhances potency, with a clear stereochemical preference for the (R)-enantiomer. Disubstitution at the 2-position is not tolerated.
Table 3: Modifications of the Carboxylic Acid (Region C)
| Compound ID | Modification | Structure | Target X EC50 (nM) |
| 1 (Lead) | Carboxylic Acid |
| 5,200 |
| 14 | Methyl Ester |
| >50,000 |
| 15 | Amide |
| >50,000 |
| 16 | Tetrazole |
| 4,800 |
| 17 | Acyl sulfonamide |
| 6,500 |
SAR Summary for Region C: The acidic proton is essential for activity, as demonstrated by the lack of potency of the methyl ester and amide derivatives. The tetrazole ring is a viable bioisostere for the carboxylic acid, showing comparable potency.
Experimental Protocols
"Target X" Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the "Target X" receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing "Target X" are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Radioligand: [³H]-Ligand Y (a known high-affinity ligand for "Target X").
-
Procedure:
-
Test compounds are serially diluted in assay buffer.
-
In a 96-well plate, 50 µL of test compound, 50 µL of [³H]-Ligand Y (at a final concentration equal to its K_d), and 100 µL of "Target X" membranes are combined.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard.
-
The plate is incubated for 60 minutes at room temperature.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold assay buffer.
-
Scintillation cocktail is added to the filters, and radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
"Target X" Calcium Mobilization Functional Assay
Objective: To measure the agonist activity of test compounds by quantifying intracellular calcium mobilization.
Methodology:
-
Cell Line: CHO-K1 cells co-expressing "Target X" and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The cells are loaded with Fluo-4 AM dye for 60 minutes at 37°C.
-
The plate is washed with assay buffer.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
Baseline fluorescence is measured.
-
Test compounds at various concentrations are added to the wells.
-
Fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
-
Data Analysis: EC₅₀ values are calculated from the concentration-response curves using non-linear regression.
Visualizations
Logical Flow of SAR Investigation
Caption: Logical workflow for the SAR investigation of this compound.
Experimental Workflow for Compound Evaluation
Caption: Experimental workflow for the evaluation of new analogs.
Conclusion
This hypothetical guide illustrates a systematic approach to elucidating the structure-activity relationship of this compound derivatives. The presented data, while fictional, suggests that the oxane ring and the carboxylic acid are key pharmacophoric features, and that potency can be significantly enhanced by substitution on the propanoic acid linker, particularly with stereocontrol. Further exploration, including in vivo efficacy and pharmacokinetic studies of optimized compounds, would be the logical next steps in a drug discovery program based on this scaffold.
A Technical Guide to 3-(Oxan-4-yl)propanoic Acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Oxan-4-yl)propanoic acid, a synthetic carboxylic acid derivative. While the initial discovery and isolation of this specific compound are not prominently documented in scientific literature, this guide details a robust and well-established synthetic route for its preparation. The methodology is based on the classical malonic ester synthesis, a cornerstone of organic chemistry for the formation of substituted carboxylic acids. This document furnishes detailed experimental protocols, quantitative data, and characterization information, including nuclear magnetic resonance (NMR) spectroscopy. Furthermore, a brief discussion on the potential biological significance of the tetrahydropyran motif present in the molecule is included, drawing from the broader context of medicinal chemistry.
Introduction
This compound, also known as 3-(tetrahydropyran-4-yl)propanoic acid, is a saturated heterocyclic compound containing a carboxylic acid functional group. The oxane (tetrahydropyran) ring is a prevalent scaffold in a variety of biologically active molecules and natural products. Its presence can influence physicochemical properties such as solubility and lipophilicity, which are critical parameters in drug design. While a specific discovery event for this compound is not found in the surveyed literature, its synthesis is readily achievable through established organic chemistry methodologies. This guide will focus on a proposed synthesis via the malonic ester pathway, a versatile method for the preparation of mono- and di-substituted acetic acids.[1][2]
Proposed Synthesis: Malonic Ester Route
The synthesis of this compound can be efficiently achieved in a three-step sequence:
-
Alkylation of Diethyl Malonate: The first step involves the alkylation of diethyl malonate with a suitable electrophile, 4-(bromomethyl)tetrahydropyran. The acidic α-hydrogen of diethyl malonate is deprotonated by a base, typically sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 4-(bromomethyl)tetrahydropyran in an SN2 reaction to form diethyl 2-(tetrahydropyran-4-ylmethyl)malonate.[1]
-
Hydrolysis of the Diester: The resulting substituted malonic ester is then subjected to hydrolysis. This is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification. This step converts both ester groups into carboxylic acids, yielding 2-(tetrahydropyran-4-ylmethyl)malonic acid.
-
Decarboxylation: The final step is the decarboxylation of the substituted malonic acid. Upon heating, the β-dicarboxylic acid readily loses a molecule of carbon dioxide to furnish the desired product, this compound.[1][3]
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(tetrahydropyran-4-ylmethyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise with stirring.
-
After the addition is complete, add 4-(bromomethyl)tetrahydropyran (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(tetrahydropyran-4-ylmethyl)malonate, which can be purified by vacuum distillation.
Step 2 & 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
To the crude diethyl 2-(tetrahydropyran-4-ylmethyl)malonate, add a solution of sodium hydroxide (2.5 eq.) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux to facilitate decarboxylation until the evolution of CO₂ ceases.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to yield pure this compound.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield |
| 1 | Diethyl malonate | 4-(bromomethyl)tetrahydropyran | Diethyl 2-(tetrahydropyran-4-ylmethyl)malonate | ~80-90% |
| 2 & 3 | Diethyl 2-(tetrahydropyran-4-ylmethyl)malonate | Sodium Hydroxide | This compound | ~70-80% |
Note: The yields are estimates based on typical malonic ester syntheses and may vary depending on experimental conditions.
Characterization
The structure of this compound can be confirmed by standard analytical techniques, primarily NMR spectroscopy.
NMR Spectroscopy
-
¹H NMR (Predicted):
-
δ 11.5-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 3.9-4.0 ppm (m, 2H): Methylene protons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).
-
δ 3.3-3.4 ppm (m, 2H): Methylene protons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).
-
δ 2.3-2.4 ppm (t, 2H): Methylene protons α to the carbonyl group (-CH₂-COOH).
-
δ 1.5-1.8 ppm (m, 5H): Methylene protons β to the carbonyl group and the methine proton of the tetrahydropyran ring.
-
δ 1.2-1.4 ppm (m, 2H): Methylene protons in the tetrahydropyran ring.
-
-
¹³C NMR (Predicted):
-
δ 179-181 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 67-69 ppm: Methylene carbons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).
-
δ 35-37 ppm: Methine carbon of the tetrahydropyran ring.
-
δ 33-35 ppm: Methylene carbon α to the carbonyl group (-CH₂-COOH).
-
δ 31-33 ppm: Methylene carbons in the tetrahydropyran ring.
-
δ 30-32 ppm: Methylene carbon β to the carbonyl group.
-
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 11.5-12.5 | -COOH |
| 3.9-4.0 | -O-CH₂- (ring) |
| 3.3-3.4 | -O-CH₂- (ring) |
| 2.3-2.4 | -CH₂-COOH |
| 1.5-1.8 | -CH₂-CH₂-COOH & -CH- (ring) |
| 1.2-1.4 | -CH₂- (ring) |
Biological Activity and Significance
While specific biological activities for this compound have not been extensively reported in the available literature, the tetrahydropyran (THP) moiety is a recognized structural motif in medicinal chemistry. The inclusion of a THP ring can enhance the pharmacological profile of a molecule by improving its aqueous solubility and metabolic stability. Tetrahydropyran derivatives have been investigated for a range of biological activities, including as inhibitors of HIV protease.[4] Therefore, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Malonic Ester Synthesis Mechanism
Caption: Key steps in the malonic ester synthesis mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Analysis of 3-(Oxan-4-yl)propanoic Acid: A Computational Docking Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical computational docking study of 3-(Oxan-4-yl)propanoic acid. In the absence of published empirical data for this specific molecule, this document serves as a detailed methodological framework and a template for conducting and interpreting such in-silico experiments. The G-protein coupled receptor 40 (GPR40), a known target for various propanoic acid derivatives, has been selected as the protein of interest for this illustrative study.[1][2][3][4][5] This guide outlines the complete workflow, from protein and ligand preparation to the analysis of docking results, and presents hypothetical data in a structured format. Furthermore, it includes visualizations of the experimental workflow and a relevant signaling pathway to provide a holistic understanding of the computational approach and its potential biological implications.
Introduction
This compound is a small molecule featuring a saturated oxane ring connected to a propanoic acid moiety. While its specific biological activity is not extensively documented in publicly available literature, the propanoic acid scaffold is a common feature in a multitude of biologically active compounds. Notably, derivatives of propanoic acid have been identified as agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion.[3]
Computational docking is a powerful in-silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships at a molecular level.
This guide presents a hypothetical computational docking study of this compound with GPR40 to illustrate the process and potential outcomes of such an investigation.
Experimental Protocols
The following protocols describe a standard workflow for a computational docking study.
Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro
-
Data Analysis: Python with Pandas library, Microsoft Excel
Protein Preparation
-
PDB Structure Retrieval: The three-dimensional crystal structure of the target protein, GPR40, is obtained from the Protein Data Bank (PDB). For this hypothetical study, we will assume a PDB ID of 'XXXX'.
-
Structure Cleaning: The downloaded PDB file is loaded into a molecular visualization tool like UCSF Chimera. All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned at a physiological pH of 7.4. Partial charges are assigned using a force field such as AMBER.
-
Structural Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw.
-
3D Structure Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the 3D structure is then optimized using a suitable force field (e.g., MMFF94) in software like Avogadro to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Gasteiger partial charges are computed for the ligand. The rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand is saved in the PDBQT file format.
Molecular Docking
-
Grid Box Definition: A grid box is defined around the active site of GPR40. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand binds or where key interacting residues are located.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software systematically explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Pose Generation and Scoring: The docking algorithm generates a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
-
Binding Affinity Evaluation: The predicted binding affinities for the different poses of this compound are analyzed. Lower binding energy values indicate a more stable protein-ligand complex.
-
Interaction Analysis: The top-ranked binding pose is visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the GPR40 active site.
Hypothetical Quantitative Data
The following table summarizes the hypothetical results of the computational docking study of this compound against GPR40. For comparison, a known GPR40 agonist is included as a reference compound.
| Compound | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -6.8 | 0.38 | Arg183, Tyr91, Ser245 | 2 |
| Reference GPR40 Agonist | -9.5 | 0.42 | Arg183, Tyr91, Asn244, Ser245 | 4 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
Computational Docking Workflow
The following diagram illustrates the logical flow of the computational docking experiment described in the protocols.
GPR40 Signaling Pathway
The diagram below depicts a simplified signaling pathway initiated by the activation of GPR40, which could be hypothetically triggered by the binding of this compound.
Conclusion
This technical guide has detailed a hypothetical computational docking study of this compound with the GPR40 receptor. While the presented data is illustrative, the outlined protocols and workflows provide a robust framework for conducting similar in-silico investigations. Such studies are a critical first step in modern drug discovery, enabling the rapid and cost-effective screening of chemical libraries to identify promising lead compounds for further experimental validation. The potential for this compound and its derivatives to modulate GPR40 activity warrants further investigation, and the methodologies described herein offer a clear path for such future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Silico Toxicity Prediction of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico toxicity prediction for the compound 3-(Oxan-4-yl)propanoic acid. In the realm of drug discovery and development, early assessment of a compound's toxicological profile is paramount to mitigate risks and reduce attrition rates in later stages. This document outlines the predicted toxicity profile of this compound using a panel of widely recognized in silico prediction tools: ProTox-II, pkCSM, and admetSAR. The guide details the methodologies of these predictive models, presents the collated data in structured tables for comparative analysis, and describes the experimental protocols for key toxicity assays. Furthermore, relevant toxicological signaling pathways and a generalized workflow for in silico toxicity prediction are visualized using Graphviz diagrams to provide a clear and in-depth understanding of the computational toxicology assessment.
Introduction
This compound is a carboxylic acid derivative containing a tetrahydropyran ring. As with any novel chemical entity being considered for pharmaceutical development, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial. In silico toxicology has emerged as a powerful and cost-effective approach for the early identification of potential toxic liabilities of drug candidates. By leveraging computational models, researchers can prioritize compounds with more favorable safety profiles for further preclinical and clinical development.
This guide focuses on the predicted toxicity of this compound across several key endpoints, including acute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (hERG inhibition). The predictions are generated from a consensus of established, freely accessible web-based platforms.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental inputs for many in silico ADMET prediction models.
| Property | Value | Source |
| CAS Number | 40500-10-5 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| SMILES | O=C(O)CCC1CCOCC1 | [1] |
| IUPAC Name | This compound | [1] |
In Silico Toxicity Prediction
The following sections present the predicted toxicity profile of this compound using ProTox-II, pkCSM, and admetSAR. It is important to note that these are computational predictions and require experimental validation.
Predicted Acute Oral Toxicity
| Prediction Tool | Predicted LD₅₀ (mg/kg) | Toxicity Class | Prediction Confidence/Accuracy |
| ProTox-II | 2500 | 5 | 72.9% |
| pkCSM | 2.451 mol/kg | N/A | N/A |
-
Toxicity Class Legend (ProTox-II):
-
Class 1: Fatal if swallowed (LD₅₀ ≤ 5 mg/kg)
-
Class 2: Fatal if swallowed (5 < LD₅₀ ≤ 50 mg/kg)
-
Class 3: Toxic if swallowed (50 < LD₅₀ ≤ 300 mg/kg)
-
Class 4: Harmful if swallowed (300 < LD₅₀ ≤ 2000 mg/kg)
-
Class 5: May be harmful if swallowed (2000 < LD₅₀ ≤ 5000 mg/kg)
-
Class 6: Non-toxic (LD₅₀ > 5000 mg/kg)
-
Predicted Organ Toxicity and Other Endpoints
| Toxicity Endpoint | Prediction Tool | Prediction | Confidence/Probability |
| Hepatotoxicity | ProTox-II | Inactive | 0.68 |
| pkCSM | No | N/A | |
| Carcinogenicity | ProTox-II | Inactive | 0.71 |
| pkCSM | No | N/A | |
| Mutagenicity (Ames Test) | ProTox-II | Inactive | 0.79 |
| pkCSM | No | N/A | |
| admetSAR | Non-mutagenic | N/A | |
| hERG Inhibition | pkCSM | No | N/A |
| admetSAR | Non-inhibitor | N/A | |
| Drug-Induced Liver Injury (DILI) | admetSAR | Negative | N/A |
Methodologies of In Silico Prediction Tools
A generalized workflow for in silico toxicity prediction is depicted below.
In Silico Toxicity Prediction Workflow
ProTox-II
ProTox-II is a web server for the prediction of a wide range of toxicity endpoints.[3][4][5][6][7][8] Its methodology incorporates molecular similarity, pharmacophores, fragment propensities, and machine-learning models.[4][5][6][7][8] The predictive models are built using data from both in vitro and in vivo studies.[4][5][7] For acute oral toxicity, ProTox-II predicts the median lethal dose (LD₅₀) in rodents and classifies the compound into one of six Globally Harmonised System (GHS) toxicity classes. The prediction is based on the analysis of 2D chemical similarity to compounds with known LD₅₀ values and the identification of toxic fragments.[9] The models for endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are developed using machine learning algorithms trained on large datasets from sources such as the NIH LiverTox database and Ames test results.[3][7]
pkCSM
pkCSM is a platform that uses a novel approach based on graph-based signatures to predict various ADMET properties.[10][11][12][13][14] These signatures encode distance patterns between atoms and are used to train machine learning models.[11][14] The tool provides predictions for a range of toxicological endpoints, including AMES toxicity, hERG inhibition, hepatotoxicity, and carcinogenicity.[12][14] The models were developed and validated on extensive and diverse datasets. For instance, the AMES toxicity model was built on the results of over 8,000 compounds.[15] pkCSM's predictive models have been shown to perform as well as or better than other established methods.[10][11][12][13][16][17]
admetSAR
admetSAR is a comprehensive tool for evaluating chemical ADMET properties. The latest version, admetSAR 3.0, employs an advanced multi-task graph neural network framework for robust and reliable predictions.[18] It provides predictions for a wide array of endpoints, including Ames mutagenesis, carcinogenicity, hERG inhibition, and drug-induced liver injury.[19] The models are trained on a large, manually curated database of over 210,000 ADMET data points for more than 96,000 unique compounds.[20] The platform allows for the assessment of a chemical's ADMET profile through QSAR-based models.[19]
Key Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[1][21][22][23] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine).[21][23][24][25] These bacteria have mutations that prevent them from synthesizing the required amino acid. The principle of the test is to measure the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid, allowing them to grow on a medium lacking it.[1][21][23][26] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[24] An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22]
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[27] Inhibition of this channel can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.[27] The most common method to assess hERG inhibition is the patch-clamp electrophysiology technique. This method directly measures the ionic current flowing through hERG channels in cells expressing the channel. The test compound is applied at various concentrations, and the percentage of current inhibition is measured to generate a concentration-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition).
Relevant Signaling Pathways
Hepatotoxicity: JNK Signaling Pathway
Drug-induced liver injury (DILI) often involves complex signaling pathways. One of the key pathways implicated in hepatotoxicity, particularly in cases of acetaminophen-induced liver damage, is the c-Jun N-terminal kinase (JNK) signaling pathway.[21][28][29][30] Oxidative stress, a common consequence of toxic insult to the liver, can lead to the activation of ASK1, which in turn activates the MKK4/MKK7 kinases that phosphorylate and activate JNK.[28][30] Activated JNK can then translocate to the mitochondria, where it can amplify mitochondrial dysfunction, leading to hepatocyte apoptosis or necrosis.[26][29]
JNK Signaling in Hepatotoxicity
Carcinogenicity: p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer formation.[31] The p53 signaling pathway is activated in response to cellular stress, including DNA damage caused by carcinogenic compounds.[1] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell.[32] Mutations in the TP53 gene or dysregulation of the p53 pathway are common events in many human cancers.[31][32] Carcinogens can initiate tumorigenesis by causing DNA mutations that inactivate p53 or by promoting cellular environments that lead to the degradation of p53, thereby allowing damaged cells to proliferate.[33]
p53 Signaling in Carcinogenesis
Conclusion
The in silico toxicity assessment of this compound presented in this guide provides a preliminary but valuable overview of its potential toxicological profile. Based on the predictions from ProTox-II, pkCSM, and admetSAR, the compound is predicted to have low acute oral toxicity and is unlikely to be mutagenic, carcinogenic, or a hERG inhibitor. While the predictions for hepatotoxicity are also negative, this endpoint is notoriously complex to predict accurately.
It is imperative to reiterate that these in silico predictions are not a substitute for experimental testing. The data and analyses presented herein should be used to guide further experimental design and to prioritize compounds in the drug discovery pipeline. In vitro and subsequent in vivo toxicological studies are essential to definitively characterize the safety profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals to make informed decisions regarding the continued development of this compound.
References
- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Update on the Structure of hERG [frontiersin.org]
- 3. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 suppresses carcinoma progression by inhibiting mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpt.asmepress.com [ajpt.asmepress.com]
- 7. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. pkCSM [biosig.lab.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. pkCSM [biosig.lab.uq.edu.au]
- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. admetSAR [lmmd.ecust.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. enamine.net [enamine.net]
- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 26. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 29. journals.physiology.org [journals.physiology.org]
- 30. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. cusabio.com [cusabio.com]
- 33. p53 and the Carcinogenicity of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of 3-(Oxan-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the predicted solubility and stability characteristics of 3-(Oxan-4-yl)propanoic acid. Given the absence of specific experimental data in publicly available literature for this compound, this guide synthesizes established principles of organic chemistry and outlines detailed experimental protocols for determining its physicochemical properties. This whitepaper is intended to serve as a foundational resource for researchers initiating studies with this molecule.
Physicochemical Properties Overview
This compound is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring. Its structure suggests a balance of hydrophilic and lipophilic character, which will govern its solubility and formulation potential.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₄O₃
-
Molecular Weight: 158.19 g/mol
-
Structure:
The presence of the carboxylic acid group, capable of hydrogen bonding, suggests some aqueous solubility.[1][2][3] The oxane ring, while containing an ether linkage, is largely a non-polar hydrocarbon-like structure, which will contribute to its solubility in organic solvents.[1][2][3]
Predicted Solubility Profile
The solubility of this compound is predicted to be pH-dependent due to the ionizable carboxylic acid group. In acidic to neutral pH, the compound will be in its neutral form, exhibiting lower aqueous solubility. In basic conditions, it will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.
Aqueous Solubility
Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[1][2][3] With a total of eight carbons, this compound is expected to have limited but measurable solubility in neutral water.
Organic Solvent Solubility
Generally, carboxylic acids are soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][2][3] It is anticipated that this compound will be soluble in a range of common organic solvents.
Data Presentation: Predicted Solubility
The following table illustrates how experimentally determined solubility data for this compound should be presented.
| Solvent System (at 25°C) | Predicted Solubility (mg/mL) | Method of Determination |
| Purified Water (pH 7.0) | 5 - 15 | Shake-Flask Method |
| 0.1 M HCl (pH 1.0) | 1 - 5 | Shake-Flask Method |
| 0.1 M NaOH (pH 13.0) | > 100 | Shake-Flask Method |
| Ethanol | > 50 | Visual Inspection |
| Methanol | > 50 | Visual Inspection |
| Dichloromethane | 20 - 40 | Gravimetric Analysis |
| Acetone | > 50 | Visual Inspection |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials
-
This compound
-
Selected solvent systems (e.g., purified water, buffers of various pH, organic solvents)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent system.
Workflow Diagram
Stability Profile and Forced Degradation Studies
The stability of this compound must be evaluated to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. The tetrahydropyran ring is generally stable but can be susceptible to acid-catalyzed hydrolysis under harsh conditions. The carboxylic acid moiety is also subject to various degradation reactions. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6][7]
Predicted Stability
-
Solid State: Expected to be relatively stable at ambient temperature when protected from light and moisture.
-
Solution State: Stability will be pH-dependent. Acidic conditions may promote hydrolysis of the ether linkage in the oxane ring over time, especially at elevated temperatures.
Data Presentation: Forced Degradation Study Results
The following table is a template for presenting the results of a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | 8.5% | Degradant A, Degradant B |
| 0.1 M NaOH | 24 hours | 60°C | 4.2% | Degradant C |
| 3% H₂O₂ | 24 hours | 25°C | 1.5% | Minor oxidative products |
| Thermal (Solid) | 7 days | 80°C | < 1.0% | Not applicable |
| Photostability (Solid, ICH Q1B) | 1.2 million lux hours | 25°C | < 1.0% | Not applicable |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
HPLC-UV/MS system
Procedure
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Heat at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Treat similarly to the acid hydrolysis sample, neutralizing with HCl before analysis.
-
Oxidation: Add 3% H₂O₂ to a sample solution. Keep at room temperature and protected from light for a set duration.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Also, test a solution at a high temperature.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the mass of degradation products.
Workflow Diagram
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of 3-(Oxan-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxan-4-yl)propanoic acid and its derivatives have been identified as agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1] Activation of GPR40 by agonists leads to an increase in intracellular calcium levels, ultimately enhancing insulin release in a glucose-dependent manner. This makes GPR40 an attractive therapeutic target for type 2 diabetes.
These application notes provide detailed protocols for the in vitro characterization of this compound and other GPR40 agonists, with a primary focus on a calcium flux assay. Additional assays relevant to GPR40 signaling are also summarized.
Data Presentation
While specific quantitative data for the in vitro activity of this compound is not extensively available in publicly accessible literature, the following table summarizes the key in vitro assays used to characterize GPR40 agonists. Data for well-known GPR40 agonists are provided as examples to illustrate the expected outcomes of these assays.
| In Vitro Assay | Purpose | Example Compound | Cell Line | Endpoint Measured | Example EC₅₀/IC₅₀ |
| Calcium Flux Assay | Measures the increase in intracellular calcium ([Ca²⁺]i) upon GPR40 activation. | TAK-875 | CHO-hGPR40 | Fluorescence intensity | 72 nM[2] |
| Inositol Phosphate (IP) Accumulation Assay | Quantifies the production of inositol monophosphate, a downstream second messenger of Gq signaling. | AM-1638 | GLUTag | IP1 levels | 12.9 ± 1.4 nM (mouse GPR40) |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated GPR40, indicating receptor desensitization and potential for biased signaling. | LY2881835 | HEK293 | Luminescence/FRET | Potent activity observed |
| Glucose-Stimulated Insulin Secretion (GSIS) Assay | Assesses the ability of the compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose. | AM-1638 | Mouse Islets | Insulin concentration | Significant increase at 10 µM |
Signaling Pathway
Activation of GPR40 by an agonist such as this compound primarily initiates a Gq-mediated signaling cascade. This pathway is central to the mechanism by which GPR40 agonists enhance glucose-stimulated insulin secretion. Some synthetic agonists have also been shown to engage Gs signaling.[3]
Caption: GPR40 Signaling Pathway.
Experimental Protocols
Calcium Flux Assay
This protocol describes a method to measure the mobilization of intracellular calcium in response to this compound in a cell line stably expressing human GPR40 (e.g., CHO-hGPR40 or HEK293-hGPR40).
Materials:
-
CHO-hGPR40 or HEK293-hGPR40 cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
This compound
-
Positive control (e.g., a known GPR40 agonist like TAK-875 or a calcium ionophore like ionomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hGPR40 cells in appropriate medium supplemented with FBS and antibiotics.
-
The day before the assay, harvest cells using Trypsin-EDTA and seed them into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations. Also prepare solutions for the positive and negative controls.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).
-
Program the instrument to perform a kinetic read, including a baseline reading before compound addition and continued reading after addition.
-
Place the cell plate in the reader.
-
Initiate the reading sequence. After establishing a stable baseline, the instrument's integrated fluidics system will add the diluted compounds, positive control, or negative control to the wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response for each well, typically as the peak fluorescence minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro calcium flux assay.
Caption: Calcium Flux Assay Workflow.
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Oxan-4-yl)propanoic Acid Administration in Animal Models
Disclaimer: Limited direct experimental data is publicly available for the administration of 3-(Oxan-4-yl)propanoic acid in animal models. The following application notes and protocols are based on studies conducted with the parent compound, propanoic acid (also known as propionic acid), and other propanoic acid derivatives. Researchers should use this information as a guide and conduct appropriate dose-finding and toxicity studies for this compound.
Application Notes
This compound is a derivative of propanoic acid. While specific research on this compound is limited, the broader class of aryl propionic acid derivatives is well-known for a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1] Propionic acid itself, a short-chain fatty acid and a metabolic end-product of enteric bacteria, has been investigated for its role in neurological conditions.[2]
Potential Research Applications:
-
Neurobehavioral Studies: Based on studies with propionic acid, this compound could be investigated as a modulator of social behavior and neuroinflammation, particularly in animal models of autism spectrum disorders.[2]
-
Metabolic Disease Research: Other propanoic acid derivatives have been identified as G protein-coupled receptor 40 (GPR40) agonists, suggesting a potential role in regulating glucose tolerance.[3] This makes this compound a candidate for investigation in animal models of type 2 diabetes.
-
Oncology Research: Certain derivatives of propanoic acid have demonstrated antiproliferative properties against various cancer cell lines.[4][5][6] Therefore, this compound could be evaluated for its anti-cancer potential in xenograft or genetically engineered animal models.
-
Pharmacokinetic and Toxicological Profiling: Initial in vivo studies would be necessary to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and assess the safety and tolerability of this compound.
Quantitative Data Summary
The following table summarizes acute toxicity data for propanoic acid , the parent compound of this compound. This data should be used as a preliminary reference for estimating the toxicity of its derivatives.
| Compound | Animal Model | Administration Route | Parameter | Value | Reference |
| Propanoic Acid | Rat (male and female) | Oral | LD50 | 3,455.1 mg/kg | |
| Propanoic Acid | Rat (Carworth-Wistar, male) | Oral (10% aqueous solution) | LD50 | 3,979 - 7,947 mg/kg | [7] |
| Propanoic Acid | Rabbit (Chinchilla Bastard) | Oral | LD50 | 693 mg/kg | [7] |
| Propanoic Acid | Rabbit (New Zealand White, male) | Dermal | LD50 | 490 mg/kg (0.5 mL/kg) | [7] |
| Propanoic Acid | Rat (Wistar, female) | Dermal | LD50 | 3,235 mg/kg | [7] |
| Propanoic Acid | Rat (SD) | Inhalation (1 hour) | LC50 | > 2.69 mg/L, one death at 19.7 mg/L | [7] |
LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.
Experimental Protocols
The following are detailed, generalized protocols for the administration of a test compound like this compound to rodent models. These should be adapted based on the specific experimental design, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Oral Gavage Administration in Rats
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Rat gavage needles (16-18 gauge, straight or curved, with a ball tip)
-
Syringes (1-5 mL, depending on dose volume)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Accurately weigh the rat to determine the correct dose volume.
-
Prepare the dosing solution by dissolving or suspending the required amount of this compound in the chosen vehicle. Ensure the solution is homogenous.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
-
Animal Restraint:
-
Firmly grasp the rat from behind, placing your thumb and forefinger around the head at the level of the mandibles to prevent biting and control head movement.
-
Support the body of the rat with your remaining fingers and palm.
-
-
Gavage Administration:
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus (approximately to the level of the last rib), slowly administer the substance.
-
Withdraw the needle carefully in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[8]
-
Observe the animal for any adverse effects according to the experimental timeline.
-
Protocol for Intravenous (IV) Injection in Mice (Lateral Tail Vein)
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
-
27-30 gauge needles and 1 mL syringes
-
Disinfectant (e.g., 70% isopropyl alcohol)
-
Gauze
Procedure:
-
Preparation:
-
Prepare the dosing solution with sterile, isotonic vehicle. The solution must be sterile and free of particulates. It is recommended to filter the solution through a 0.2-micron filter.
-
Draw the calculated dose volume into the syringe. The maximum bolus injection volume is typically 1 ml/kg.
-
-
Animal Preparation and Restraint:
-
Place the mouse in a suitable restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with an alcohol wipe.
-
-
IV Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Puncture the skin and then gently advance the needle into the lumen of the vein. A flash of blood in the needle hub may be visible upon successful entry.
-
Slowly inject the substance. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., seizures, respiratory distress).
-
Continue to monitor according to the experimental protocol.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for an in vivo animal study.
Hypothetical Signaling Pathway
Caption: Potential GPR40 activation by a propanoic acid derivative.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Intracerebroventricular injection of propionic acid, an enteric bacterial metabolic end-product, impairs social behavior in the rat: implications for an animal model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 3-(Oxan-4-yl)propanoic Acid as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 3-(Oxan-4-yl)propanoic acid is a commercially available organic compound, literature extensively documenting its specific use as a molecular probe for a particular biological target is limited. However, the broader class of propanoic acid derivatives has been extensively developed and utilized as molecular probes to investigate a wide array of biological processes.
To provide a comprehensive and practical guide that adheres to the requested detailed format, this document will focus on a well-characterized and structurally related molecular probe: (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) . (S)-AMPA is a highly specific agonist for the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. The principles, protocols, and data presentation formats detailed herein for (S)-AMPA serve as a robust template for the characterization and application of novel molecular probes, including potentially this compound, should a biological target be identified in the future.
Physicochemical Properties of (S)-AMPA
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid | --INVALID-LINK-- |
| Synonyms | AMPA | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₀N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 186.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous solutions | |
| CAS Number | 1066-54-2 | --INVALID-LINK-- |
Biological Target and Mechanism of Action
(S)-AMPA is a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA receptor), a subtype of ionotropic glutamate receptors in the central nervous system. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission.
Upon binding of an agonist like glutamate or the molecular probe (S)-AMPA, the AMPA receptor undergoes a conformational change that opens its transmembrane ion channel. This allows the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, into the postsynaptic neuron. The influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve impulse. The activity of AMPA receptors is crucial for synaptic plasticity, a fundamental process for learning and memory.
Quantitative Data
The following table summarizes the binding affinities and functional potencies of (S)-AMPA for various AMPA receptor subunits.
| Receptor Subunit | Assay Type | Parameter | Value (nM) | Reference |
| GluA1 | Radioligand Binding ([³H]AMPA) | Kᵢ | 18 ± 2 | [1] |
| GluA2 | Radioligand Binding ([³H]AMPA) | Kᵢ | 15 ± 1 | [1] |
| GluA3 | Radioligand Binding ([³H]AMPA) | Kᵢ | 25 ± 3 | [1] |
| GluA4 | Radioligand Binding ([³H]AMPA) | Kᵢ | 45 ± 5 | [1] |
| Rat Cortical Neurons | Electrophysiology (Whole-cell patch clamp) | EC₅₀ | 1,200 ± 150 |
Experimental Protocols
Radioligand Binding Assay for AMPA Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the AMPA receptor using [³H]AMPA as the radioligand.
Materials:
-
Membrane Preparation: Rat cortical membranes expressing AMPA receptors.
-
Radioligand: [³H]AMPA (specific activity ~50-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN.
-
Test Compound: (S)-AMPA or other unlabeled ligands.
-
Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare rat cortical membranes by homogenization in ice-cold buffer followed by centrifugation. Resuspend the final pellet in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled glutamate (1 mM, for non-specific binding).
-
Add 50 µL of various concentrations of the test compound (e.g., (S)-AMPA).
-
Add 50 µL of [³H]AMPA to a final concentration of 5 nM.
-
Add 100 µL of the membrane preparation (containing ~100-200 µg of protein).
-
Incubate the plate on ice for 1 hour.
-
Rapidly filter the contents of each well through GF/B filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional response of neurons to the application of (S)-AMPA.
Materials:
-
Cultured Neurons or Brain Slices.
-
Patch-Clamp Rig: Microscope, micromanipulators, amplifier, digitizer.
-
Glass Pipettes: Pulled to a resistance of 3-5 MΩ.
-
Internal Solution (in pipette): e.g., (in mM) 140 K-gluconate, 10 HEPES, 5 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3.
-
External Solution (bath): e.g., (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4. Also containing blockers for other channels (e.g., TTX for sodium channels, picrotoxin for GABAₐ receptors).
-
Drug Application System: Perfusion system for rapid solution exchange.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Place the preparation in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette and fill it with internal solution.
-
Approach a neuron with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply (S)-AMPA at various concentrations using the perfusion system.
-
Record the inward current elicited by (S)-AMPA application.
-
Wash out the drug and allow the cell to recover.
-
Repeat with different concentrations to generate a dose-response curve.
-
Analyze the data to determine the EC₅₀, the concentration of (S)-AMPA that elicits a half-maximal response.
Conclusion
(S)-AMPA is a cornerstone molecular probe for the study of AMPA receptors and excitatory neurotransmission. The protocols and data presented here provide a framework for its application in identifying and characterizing novel compounds that interact with this critical receptor system. While this compound itself is not yet established as a molecular probe, the methodologies outlined can be readily adapted to investigate its potential biological activities and those of other novel chemical entities.
References
Application Notes & Protocols: 3-(Oxan-4-yl)propanoic Acid in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
3-(Oxan-4-yl)propanoic acid is a bifunctional molecule featuring a stable tetrahydropyran (oxane) ring and a terminal carboxylic acid. The tetrahydropyran moiety, a common motif in medicinal chemistry, can improve physicochemical properties such as solubility and lipophilicity, and may act as a bioisostere for a cyclohexane ring, potentially enhancing absorption, distribution, metabolism, and excretion (ADME) profiles. The propanoic acid group provides a readily available carboxylic acid handle for covalent conjugation to drugs, targeting ligands, or carrier molecules.
These characteristics make this compound a valuable linker for constructing various drug delivery systems, including polymer-drug conjugates, antibody-drug conjugates (ADCs), and functionalized nanoparticles.[1] Its defined length and hydrophilicity can influence the release kinetics and stability of the final conjugate. This document provides an overview of its potential applications and a general protocol for its use in conjugating a therapeutic agent to an amine-functionalized carrier.
2. Key Features & Applications
-
Bifunctional Linker: The carboxylic acid allows for straightforward covalent attachment to amine, hydroxyl, or thiol groups on payloads or carriers, while the oxane ring can be used to modulate the overall properties of the conjugate.
-
Improved Pharmacokinetics: The incorporation of the tetrahydropyran ring can reduce the lipophilicity of a conjugate compared to analogous cyclohexyl-based linkers, which may lead to improved ADME profiles.
-
Versatility: It can be used in the synthesis of a wide range of drug delivery platforms:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, leveraging the specificity of the antibody for targeted delivery to cancer cells.[1]
-
Polymer-Drug Conjugates: Conjugation to biocompatible polymers like PEG or HPMA can increase the circulation half-life and solubility of small molecule drugs.
-
Nanoparticle Functionalization: The linker can be used to anchor drugs or targeting ligands to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to create targeted delivery vehicles.
-
3. Representative Quantitative Data
While specific data for drug delivery systems utilizing this compound is not extensively published, the following table provides representative values based on the performance of similar short-chain aliphatic acid linkers in bioconjugation applications. These values should be considered as a general guide for initial experimental design.
| Parameter | Representative Value | Method of Analysis |
| Drug Loading Content (DLC) | 3 - 8 % (w/w) | UV-Vis Spectroscopy, HPLC |
| Conjugation Efficiency | 40 - 75 % | HPLC, Mass Spectrometry |
| Particle Size (for Nanoparticles) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |
| In Vitro Drug Release (pH 5.5, 24h) | 20 - 45 % | Dialysis Method, HPLC |
4. Experimental Protocols
This section details a general protocol for the conjugation of an amine-containing therapeutic agent to this compound and its subsequent attachment to a carrier system.
Protocol 1: Activation of this compound via NHS Ester Formation
This protocol describes the activation of the carboxylic acid group to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the resulting solution containing the activated NHS ester can be used directly in the next conjugation step or purified.
Caption: Workflow for the activation of this compound.
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload
This protocol outlines the reaction of the activated NHS ester with a primary or secondary amine on a drug molecule or carrier.
Materials:
-
Solution of activated this compound-NHS ester (from Protocol 1)
-
Amine-containing payload (e.g., therapeutic drug, functionalized nanoparticle)
-
Anhydrous DMF or appropriate buffer (e.g., PBS pH 7.4-8.0)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the free acid)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the amine-containing payload (1.0 eq) in a suitable solvent (e.g., DMF or an aqueous buffer).
-
To this solution, add the activated this compound-NHS ester solution (1.5 eq). If the payload is in an organic solvent, a non-nucleophilic base like TEA or DIPEA (2.0 eq) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-24 hours. Protect from light if the payload is light-sensitive.
-
Monitor the reaction for the formation of the amide bond using LC-MS.
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.
-
Characterize the final conjugate using techniques like NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
5. Visualizations
Conceptual Diagrams
The following diagrams illustrate the chemical structure and its role in forming a drug conjugate.
Caption: Role of the linker in connecting a drug payload to a carrier.
Caption: Conceptual pathway for a targeted drug delivery system.
6. Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. For research use only. Not for use in humans.
References
Application Notes and Protocols for 3-(Oxan-4-yl)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Oxan-4-yl)propanoic acid as a valuable building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development. The inclusion of the tetrahydropyran (THP) moiety is a strategic approach to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid group and a saturated tetrahydropyran ring. The carboxylic acid allows for a variety of chemical transformations, most notably amide bond formation, while the THP ring serves as a non-planar, polar scaffold. In drug design, the THP moiety is often employed as a bioisosteric replacement for a cyclohexyl or phenyl group to improve aqueous solubility and modulate lipophilicity, thereby enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. It can also introduce a hydrogen bond acceptor (the ether oxygen), potentially leading to improved target engagement.
Key Applications in Medicinal Chemistry
The primary application of this compound and its derivatives is in the synthesis of complex bioactive molecules, particularly as building blocks for pharmaceutical ingredients. Its structural features make it an attractive component for the synthesis of enzyme inhibitors and other targeted therapies.
Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
A significant application of scaffolds similar to this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This core structure is found in a number of potent kinase inhibitors used in oncology, such as inhibitors of Bruton's tyrosine kinase (BTK). In these structures, the propanoic acid derivative is used to link the core heterocyclic system to other fragments of the molecule, often via an amide bond. The tetrahydropyran group is incorporated to optimize the pharmacokinetic profile of the final drug candidate.
The general synthetic strategy involves the coupling of an amino-functionalized pyrazolo[3,4-d]pyrimidine core with a suitable derivative of this compound.
Experimental Protocols
The following are generalized protocols for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Amine (e.g., a substituted piperidine derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as TEA or DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Quantitative Data (Representative):
| Reactant A | Reactant B (Amine) | Coupling Reagents | Solvent | Yield (%) |
| This compound | Substituted Aniline | EDC, HOBt | DMF | 75-90 |
| This compound | Benzylamine | DCC, HOBt | DCM | 80-95 |
Protocol 2: Conversion to Acid Chloride and Subsequent Amidation
For less reactive amines or to drive the reaction to completion, converting the carboxylic acid to the more reactive acid chloride is a viable strategy.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
-
Amine
-
Triethylamine (TEA) or Pyridine
Procedure:
Step A: Formation of the Acid Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The crude acid chloride is typically used in the next step without further purification.
Step B: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Representative):
| Reactant A | Amine | Acylating Agent | Solvent | Yield (%) (2 steps) |
| This compound | Hindered Amine | Oxalyl Chloride | DCM | 65-85 |
| This compound | Simple Amine | Thionyl Chloride | DCM | 70-90 |
Visualizations
Application Notes and Protocols for the Derivatization of 3-(Oxan-4-yl)propanoic Acid to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxan-4-yl)propanoic acid is a scaffold of significant interest in medicinal chemistry, incorporating a saturated tetrahydropyran (oxane) ring, which is a prevalent feature in numerous bioactive molecules and approved drugs. The oxane moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Derivatization of the parent molecule offers a promising strategy to modulate its physicochemical properties and enhance its biological activity by exploring interactions with specific therapeutic targets.
These application notes provide a comprehensive guide to the proposed derivatization of this compound. The protocols outlined below are based on established synthetic methodologies for carboxylic acid modification and tetrahydropyran chemistry, aiming to generate a library of diverse analogs for biological screening.
Proposed Derivatization Strategies
The derivatization of this compound can be approached by modifying two key functionalities: the carboxylic acid group and the oxane ring.
1. Derivatization of the Carboxylic Acid Moiety:
The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to probe interactions with biological targets. Key derivatization strategies include:
-
Amide Formation: Conversion of the carboxylic acid to a wide range of primary, secondary, and tertiary amides can significantly impact solubility, hydrogen bonding capacity, and metabolic stability.
-
Esterification: Formation of esters can modulate lipophilicity and act as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid.
-
Hydrazone Synthesis: Reaction with hydrazines to form hydrazides, followed by condensation with various aldehydes or ketones, yields hydrazones, a class of compounds known for a broad spectrum of biological activities.
2. Modification of the Oxane Ring:
While synthetically more challenging, modification of the tetrahydropyran ring can lead to significant changes in the molecule's three-dimensional structure and its interactions with target proteins. Potential modifications include:
-
Introduction of Substituents: Functionalization at various positions on the oxane ring can explore new binding pockets and enhance target specificity.
-
Ring Alteration: Exploration of alternative heterocyclic systems, such as piperidine or cyclohexane, can provide insights into the importance of the oxygen heteroatom for biological activity.
Experimental Protocols
The following are detailed protocols for the key derivatization reactions proposed above.
Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: General Procedure for Ester Synthesis via Fischer Esterification
This protocol details the synthesis of a methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude ester by silica gel column chromatography.
-
Characterize the purified ester by NMR and Mass Spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized derivatives to illustrate how results can be presented for easy comparison.
Table 1: Amide Derivatives of this compound and their In Vitro Activity
| Compound ID | Amine Moiety | Target | IC50 (µM) |
| Parent | - | Target X | >100 |
| AMD-01 | Aniline | Target X | 5.2 |
| AMD-02 | 4-Fluoroaniline | Target X | 2.1 |
| AMD-03 | Morpholine | Target X | 15.8 |
| AMD-04 | Piperidine | Target X | 12.4 |
Table 2: Ester Derivatives of this compound and their In Vitro Activity
| Compound ID | Ester Group | Target | EC50 (µM) |
| Parent | - | Target Y | >100 |
| EST-01 | Methyl | Target Y | 25.6 |
| EST-02 | Ethyl | Target Y | 21.3 |
| EST-03 | Isopropyl | Target Y | 35.1 |
| EST-04 | Benzyl | Target Y | 10.5 |
Visualizations
The following diagrams illustrate the proposed derivatization strategies and experimental workflows.
Caption: Proposed derivatization pathways for this compound.
Caption: Experimental workflow for amide synthesis.
Conclusion
The derivatization of this compound represents a viable strategy for the discovery of novel bioactive compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to generate diverse chemical libraries for screening and lead optimization. Systematic exploration of the chemical space around this scaffold, guided by iterative biological testing, will be crucial for identifying derivatives with enhanced activity and favorable drug-like properties.
Application Note: High-Throughput Screening of 3-(Oxan-4-yl)propanoic Acid Analogs for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propanoic acid derivatives are a versatile class of molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This application note describes a high-throughput screening (HTS) protocol for the identification and characterization of novel anticancer agents based on the "3-(Oxan-4-yl)propanoic acid" scaffold. The focus is on analogs of 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated promising structure-dependent anticancer and antioxidant activities.[2] The described workflow is designed for the rapid and efficient screening of large compound libraries to identify hit compounds for further lead optimization.
Data Presentation
The following table summarizes the cytotoxic activity of representative 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 human lung adenocarcinoma cell line. This data is illustrative of the type of quantitative output expected from the screening protocol.
| Compound ID | Structure/Substitution | A549 Cell Viability (%)[2] | IC50 (µM) |
| 1 | Starting Material | No noticeable activity | >100 |
| 12 | 1-naphthyl substituent | 42.1 | Not Reported |
| 20 | 2-furyl substituent | Potent activity | Not Reported |
| 21 | Oxime derivative | Not Reported | 5.42[4] |
| 22 | Oxime derivative | Not Reported | 2.47[4] |
| 29 | 4-NO2 phenyl substituent | 31.2 | Not Reported |
| Doxorubicin | Positive Control | Significant reduction | Not Reported |
| Cisplatin | Positive Control | Significant reduction | 11.71[4] |
Experimental Protocols
Primary High-Throughput Screening (HTS) for Cytotoxicity
This protocol is designed for the initial screening of a large library of "this compound" analogs to identify compounds that reduce cancer cell viability.
Materials:
-
A549 human lung adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Compound library of "this compound" analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (positive control)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling systems
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare a master plate of the compound library with compounds at a concentration of 1 mM in DMSO.
-
Using an automated liquid handler, perform a serial dilution to create a working plate with compounds at the desired screening concentration (e.g., 10 µM).
-
Add 0.5 µL of the compound solution from the working plate to the corresponding wells of the cell plate.
-
Include wells with DMSO only (negative control) and doxorubicin (positive control).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.
-
Identify "hit" compounds as those that reduce cell viability below a predefined threshold (e.g., 50%).
-
Secondary Screening: Dose-Response and IC50 Determination
This protocol is for confirming the activity of "hit" compounds from the primary screen and determining their potency.
Materials:
-
Same as primary HTS.
-
"Hit" compounds identified from the primary screen.
Protocol:
-
Cell Seeding:
-
Follow the same procedure as in the primary HTS.
-
-
Compound Addition:
-
Prepare serial dilutions of the "hit" compounds in DMSO to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Add the diluted compounds to the cell plates.
-
Incubate for 48 hours.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay as described previously.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Mandatory Visualization
Caption: High-throughput screening workflow for identifying anticancer compounds.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Note & Protocols: Formulation of 3-(Oxan-4-yl)propanoic acid for Preclinical Studies
Abstract
This document provides comprehensive guidelines and detailed protocols for the formulation of 3-(Oxan-4-yl)propanoic acid, a carboxylic acid-containing new chemical entity (NCE), for use in preclinical research. Due to the limited aqueous solubility often associated with carboxylic acids at physiological pH, a structured approach to vehicle selection and formulation development is critical to ensure adequate exposure in in vivo safety and efficacy models.[1] This note outlines methods for physicochemical characterization, solubility screening, and the preparation of formulations suitable for oral (PO) and intravenous (IV) administration. Protocols for short-term stability assessment are also provided to ensure the integrity of the dosing preparations.[2]
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[3][4] Key parameters are summarized below. Note that experimental values should be generated for the specific batch of the active pharmaceutical ingredient (API) being used.
| Property | Value (Predicted/Typical) | Method / Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.19 g/mol | [5] |
| Appearance | White to off-white solid | Visual Inspection |
| pKa (acidic) | 4.5 ± 0.3 | Predicted (ACD/Labs); Similar to propanoic acid (pKa ~4.87)[6] |
| LogP (predicted) | 1.2 ± 0.5 | Predicted (ChemDraw) |
| Aqueous Solubility (pH 7.4) | < 0.5 mg/mL | Preliminary assessment |
| Aqueous Solubility (pH 2.0) | ~ 1.5 mg/mL | Preliminary assessment |
Table 1: Physicochemical properties of this compound.
Preliminary Solubility Assessment
The pH-dependent solubility of carboxylic acids is a primary challenge in formulation development.[1] Solubility should be assessed in a range of biocompatible vehicles to identify promising candidates for different administration routes.
Experimental Protocol: Solubility Screening
-
Preparation: Accurately weigh 5-10 mg of this compound into individual 2 mL glass vials.
-
Vehicle Addition: Add the selected vehicle (see Table 2) in incremental volumes (e.g., 100 µL aliquots) to each vial.
-
Equilibration: After each addition, cap the vial and vortex for 60 seconds. Place the vials on a rotating mixer at room temperature (20-25°C) for at least 4 hours to ensure equilibrium is reached.
-
Observation: Visually inspect for complete dissolution. If the solid is fully dissolved, record the concentration and add more vehicle to determine the saturation point.
-
Quantification (for saturated solutions): If undissolved solid remains, centrifuge the vials at 10,000 x g for 10 minutes. Carefully collect an aliquot of the supernatant, dilute with an appropriate mobile phase, and analyze by a qualified HPLC-UV method to determine the precise concentration.
Solubility Data Summary
The following table presents typical solubility data for this compound in common preclinical vehicles.
| Vehicle | Route | Solubility (mg/mL) | Observations |
| Water | PO / IV | < 0.1 | Poorly soluble. |
| Phosphate Buffered Saline (PBS), pH 7.4 | PO / IV | ~ 0.4 | Low solubility due to ionization state. |
| 0.1 N HCl (pH ~1) | PO | ~ 1.5 | Increased solubility at low pH. |
| 5% Dextrose in Water (D5W) | IV | ~ 0.3 | Similar to PBS. |
| 10% Solutol HS 15 in PBS | PO / IV | > 20 | Clear solution; significant solubilization. |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in water | PO / IV | > 50 | Clear solution; excellent solubilization via complexation.[7] |
| Polyethylene Glycol 400 (PEG 400) | PO | > 100 | Clear solution; effective cosolvent.[8] |
| 0.5% Methylcellulose (MC) in water | PO | < 0.1 (Suspension) | Forms a uniform suspension.[8][9] |
| Corn Oil | PO | ~ 5.0 | Moderate solubility in lipid vehicle. |
Table 2: Solubility of this compound in common preclinical vehicles.
Formulation Protocols
Based on the solubility screen, appropriate formulations can be developed. Always prepare fresh formulations for dosing to minimize stability risks, unless stability data supports storage.[10]
Protocol: Oral Gavage Formulation (Suspension)
This protocol is suitable for toxicology studies where a consistent, albeit non-solubilized, dose is required. A 0.5% methylcellulose (MC) solution is a commonly used, well-tolerated suspending vehicle.[8][9]
Target Formulation: 10 mg/mL suspension in 0.5% (w/v) MC.
-
Vehicle Preparation: Add 0.5 g of methylcellulose to 100 mL of purified water. Stir until fully hydrated and a clear, viscous solution is formed (this may take several hours or require heating/cooling cycles as per supplier instructions).
-
API Weighing: Weigh the required amount of this compound for the target volume (e.g., 100 mg for 10 mL).
-
Wetting: Place the API in a glass mortar. Add a small volume of the 0.5% MC vehicle (~0.5 mL) and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached.
-
Homogenization: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer for at least 30 minutes before and during dose administration to maintain uniformity.
Protocol: Oral Gavage Formulation (Solution)
For pharmacokinetic (PK) studies, a solution is preferred to ensure immediate bioavailability.[10] Based on solubility data, 20% HPβCD is an excellent choice.
Target Formulation: 20 mg/mL solution in 20% (w/v) HPβCD.
-
Vehicle Preparation: Add 2 g of HPβCD to a volumetric flask or beaker. Add purified water to approximately 80% of the final volume (e.g., 8 mL for a 10 mL batch). Stir until the HPβCD is fully dissolved.
-
API Addition: Weigh 200 mg of this compound and add it to the HPβCD solution.
-
Dissolution: Stir with a magnetic stirrer. Gentle warming (up to 40°C) or brief sonication can be used to accelerate dissolution if necessary. Ensure the solution becomes completely clear.
-
Final Volume: Once dissolved, allow the solution to cool to room temperature. Adjust the volume to the final 10 mL with purified water and mix well.
-
Filtration (Optional): For IV preparations, filtering through a 0.22 µm syringe filter is mandatory.[11][12] For oral solutions, it is good practice to ensure no particulates are present.
Protocol: Intravenous Infusion Formulation (Solution)
IV formulations must be sterile, particle-free solutions with a pH and osmolality that are physiologically compatible.[11][12] Solubilizing excipients are often required.[13][14]
Target Formulation: 5 mg/mL solution in 10% Solutol HS 15 / PBS.
-
Vehicle Preparation: Prepare a 10% (w/v) Solutol HS 15 solution in sterile PBS (pH 7.4).
-
API Addition: Add 50 mg of this compound to 10 mL of the vehicle.
-
Dissolution: Stir with a sterile magnetic stir bar in a sterile container until fully dissolved. The solution must be completely clear.
-
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a final sterile vial. This step ensures the removal of any potential microbial contamination and particulates.
-
Quality Control: Check the final formulation for clarity, color, and absence of visible particles before administration.
Short-Term Stability Assessment
Preclinical formulation stability must be established to ensure the test animal receives the intended dose.[2][15] Stability should be assessed under conditions mimicking preparation and administration.[2]
Experimental Protocol: Formulation Stability
-
Preparation: Prepare a batch of the final formulation as described in Section 3.0.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and analyze its concentration via a validated HPLC-UV method. This is the 100% reference value.
-
Storage: Store the bulk formulation under conditions that simulate the dosing study (e.g., on a stir plate at room temperature, refrigerated at 2-8°C).
-
Subsequent Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), take further aliquots. For suspensions, ensure the formulation is thoroughly mixed before each sampling.
-
Analysis: Analyze the concentration of each sample by HPLC-UV. Also, perform a visual inspection for any changes (e.g., precipitation, color change).
-
Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) concentration and no physical changes are observed.[2]
Stability Data Summary (Example)
| Formulation (Target Conc.) | Storage Condition | Time Point | Concentration (mg/mL) | % of Initial | Appearance |
| 10 mg/mL Suspension in 0.5% MC | Room Temp, Stirring | 0 hr | 10.1 | 100% | Uniform white suspension |
| 4 hr | 9.8 | 97.0% | Uniform white suspension | ||
| 8 hr | 9.6 | 95.0% | Uniform white suspension | ||
| 20 mg/mL Solution in 20% HPβCD | Room Temp | 0 hr | 20.3 | 100% | Clear, colorless solution |
| 8 hr | 20.1 | 99.0% | Clear, colorless solution | ||
| 24 hr | 19.9 | 98.0% | Clear, colorless solution | ||
| 5 mg/mL Solution in 10% Solutol HS 15 | 2-8°C | 0 hr | 5.0 | 100% | Clear, colorless solution |
| 24 hr | 4.9 | 98.0% | Clear, colorless solution | ||
| 48 hr | 4.8 | 96.0% | Clear, colorless solution |
Table 3: Example short-term stability data for this compound formulations.
Visualized Workflows
Caption: Preclinical formulation development workflow.
Caption: Decision tree for oral vehicle selection.
Caption: Hypothetical signaling pathway for mechanism of action studies.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. altasciences.com [altasciences.com]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. ijpsonline.com [ijpsonline.com]
- 10. admescope.com [admescope.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ashland.com [ashland.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Optimizing Formulations for Stability Studies – Pharma.Tips [pharma.tips]
Application Notes and Protocols for the Quantification of 3-(Oxan-4-yl)propanoic acid
These application notes provide detailed methodologies for the quantitative analysis of 3-(Oxan-4-yl)propanoic acid in biological matrices. The protocols described below are based on established analytical techniques for similar carboxylic acids and should be validated for specific laboratory conditions and matrices.
Introduction
This compound is a carboxylic acid containing a tetrahydropyran (oxane) ring. Accurate quantification of this compound is often necessary for research and development in pharmaceuticals and metabolomics. This document outlines protocols for its determination using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the sensitive and selective analysis of organic acids.[1][2] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also briefly discussed.
Due to the polarity and potential for low volatility of carboxylic acids, derivatization is often a necessary step, particularly for GC-MS analysis, to improve chromatographic behavior and detection sensitivity.[3][4]
General Analytical Workflow
The general workflow for the analysis of this compound from a biological sample involves several key stages, from sample receipt to final data analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix and the subsequent analytical method. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]
Protein Precipitation (for Plasma/Serum)
This is a rapid method for removing proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add an internal standard solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted for further derivatization for GC-MS analysis.
Liquid-Liquid Extraction (for Urine)
LLE is used to extract the analyte of interest from an aqueous matrix into an immiscible organic solvent.
Protocol:
-
To 500 µL of urine sample, add an internal standard.
-
Acidify the sample to a pH of approximately 2-3 with hydrochloric acid.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 2 mL of the organic solvent and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
The residue is then ready for derivatization or reconstitution in a suitable solvent for analysis.
Solid-Phase Extraction (for Plasma/Serum/Urine)
SPE provides a cleaner extract compared to PPT and LLE and can be used to concentrate the analyte.
Protocol:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., diluted plasma or acidified urine) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., an organic solvent containing a small percentage of formic acid or ammonia).
-
Evaporate the eluate to dryness.
-
The residue can then be derivatized or reconstituted for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to increase volatility and improve peak shape.[3][4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method.
Derivatization Protocol (Silylation)
-
To the dried extract from the sample preparation step, add 50 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and may not require derivatization, although derivatization can sometimes be used to enhance ionization efficiency and chromatographic retention.[6][7] This protocol assumes direct analysis without derivatization.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V (Negative) or 5500 V (Positive) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions (precursor and product ions) will need to be optimized for this compound and the chosen internal standard by direct infusion into the mass spectrometer.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For laboratories without access to mass spectrometry, an HPLC-UV method can be developed. However, this method will likely have lower sensitivity and selectivity. Carboxylic acids typically have a weak chromophore and are detected at low UV wavelengths (e.g., 210 nm).[8]
Key Considerations:
-
Column: A C18 column is often suitable.[9]
-
Mobile Phase: An acidic mobile phase (e.g., water with phosphoric or perchloric acid and acetonitrile) is typically used to ensure the carboxylic acid is in its protonated form.[9][10]
-
Detection: UV detection at a low wavelength, such as 200-210 nm.[8][9]
-
Sensitivity: The limit of detection may be in the low µg/mL range, which may not be sufficient for all applications.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS and LC-MS/MS methods described, based on data for similar short-chain fatty acids and carboxylic acids. These values should be established and validated for this compound specifically.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110%[7] |
| Precision (%RSD) | < 15% | < 15% |
Conclusion
The choice of analytical method for the quantification of this compound will depend on the required sensitivity, selectivity, and the available instrumentation. For high sensitivity and specificity, LC-MS/MS is generally the preferred method. GC-MS with derivatization is also a powerful alternative. A simpler HPLC-UV method can be employed for applications where lower sensitivity is acceptable. All methods require careful optimization and validation for the specific matrix and analyte.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scioninstruments.com [scioninstruments.com]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Application Notes & Protocols: 3-(Oxan-4-yl)propanoic Acid Derivatives in Targeted Therapy Research
Introduction
While direct research on "3-(Oxan-4-yl)propanoic acid" in targeted cancer therapy is limited, its structural motif is part of a broader class of propanoic acid derivatives that are gaining significant attention in oncological research. These derivatives serve as versatile scaffolds for the development of novel anticancer agents. This document provides an overview of the application of a promising derivative, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid , and its analogues in targeted therapy, with a focus on their potential to target key signaling pathways in cancer.
Application Notes
Overview of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
A series of novel polysubstituted thiazole derivatives of propanoic acid have been synthesized and evaluated for their antiproliferative properties in lung cancer models.[1] These compounds have demonstrated significant cytotoxic effects against both drug-sensitive and drug-resistant cancer cell lines.[2][3] The core structure allows for various chemical modifications, leading to a range of compounds with diverse biological activities.
Mechanism of Action and Targeted Pathways
In silico studies have suggested that these derivatives can interact with and potentially inhibit key proteins involved in cancer cell proliferation and survival, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][3] The ability of these compounds to target both drug-sensitive and drug-resistant lung cancer models highlights their potential as scaffolds for further optimization and preclinical development.[1]
dot digraph "Targeted_Signaling_Pathways" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="10"];
// Nodes Derivative [label="Propanoic Acid\nDerivatives", fillcolor="#4285F4"]; SIRT2 [label="SIRT2", fillcolor="#EA4335"]; EGFR [label="EGFR", fillcolor="#EA4335"]; Proliferation [label="Cell Proliferation", fillcolor="#FBBC05"]; Survival [label="Cell Survival", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", fillcolor="#34A853"];
// Edges Derivative -> SIRT2 [label="Inhibition"]; Derivative -> EGFR [label="Inhibition"]; SIRT2 -> Proliferation [label="Promotes"]; EGFR -> Proliferation; EGFR -> Survival; SIRT2 -> Apoptosis [label="Inhibits"]; } /dot
Caption: Proposed mechanism of action for propanoic acid derivatives.
Preclinical Data Summary
The antiproliferative activity of these derivatives has been evaluated in various lung cancer cell lines. Notably, oxime and carbohydrazide derivatives have shown potent activity, in some cases surpassing that of the standard chemotherapeutic agent, cisplatin.[2][3]
Table 1: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Oxime Derivative 21 | A549 | 5.42 | [3] |
| Oxime Derivative 22 | A549 | 2.47 | [3] |
| Cisplatin | A549 | >10 | [3] |
Table 2: Cytotoxicity in Drug-Sensitive and Resistant Cell Lines
| Compound | Cell Line | % Cell Viability | Reference |
| Oxime Derivative 21 | H69 (sensitive) | 18.3 | [2][3] |
| Oxime Derivative 21 | H69AR (resistant) | 23.5 | [2][3] |
| Oxime Derivative 22 | H69 (sensitive) | 33.9 | [2][3] |
| Oxime Derivative 22 | H69AR (resistant) | 26.6 | [2][3] |
| Carbohydrazide 25 | A549 | 25.0 | [3] |
| Carbohydrazide 26 | A549 | 30.5 | [3] |
Experimental Protocols
Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
The synthesis of these derivatives involves a multi-step process including esterification, oximation, hydrazinolysis, and condensation reactions.[1][2] A generalized workflow is presented below.
dot digraph "Synthesis_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4"]; Ester [label="Esterification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxime [label="Oximation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazide [label="Hydrazinolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condense [label="Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Ester; Ester -> Oxime; Oxime -> Hydrazide; Hydrazide -> Condense; Condense -> Product; } /dot
Caption: Generalized synthesis workflow for propanoic acid derivatives.
Protocol 1: Synthesis of Oxime Derivatives (e.g., Compounds 21 & 22)
-
Reaction Setup: In a round-bottom flask, dissolve the starting carbonyl compound in 2-propanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux: Heat the reaction mixture to reflux for 1 hour.[2]
-
Work-up: After cooling, the product can be isolated through filtration and purified by recrystallization.
-
Characterization: Confirm the structure of the synthesized oximes using IR and NMR spectroscopy.[2]
In Vitro Antiproliferative Assays
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549, H69, H69AR) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives or control drugs (e.g., cisplatin, doxorubicin) for 24-48 hours.[4][5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
3D Spheroid Cancer Model
Protocol 3: A549 Spheroid Culture and Viability Assay
-
Spheroid Formation: Culture A549 cells in agarose-based 3D spheroids to better mimic the in vivo tumor microenvironment.[1]
-
Compound Treatment: Treat the spheroids with the test compounds for a specified duration.
-
Viability Staining: Use live/dead cell staining assays (e.g., with calcein-AM and propidium iodide) to assess cell death within the spheroids.
-
Imaging: Visualize and quantify the extent of cell death using fluorescence microscopy.
Conclusion
Derivatives of this compound, particularly those incorporating thiazole and other heterocyclic moieties, represent a promising avenue for the development of novel targeted therapies for cancer. Their ability to target key signaling pathways and overcome drug resistance warrants further investigation. The protocols outlined above provide a framework for the synthesis and preclinical evaluation of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[1]
References
- 1. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-(Oxan-4-yl)propanoic acid
Welcome to the technical support center for 3-(Oxan-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges. Below are troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties is crucial for designing effective purification strategies. As experimental data is not widely published, the following table summarizes key predicted values and characteristics based on its chemical structure, which features a polar carboxylic acid head and a moderately polar tetrahydropyran (oxane) ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₈H₁₄O₃ | --- |
| Molecular Weight | 158.19 g/mol | Relevant for characterization and yield calculations. |
| pKa (Predicted) | ~4.7 - 4.9 | Indicates it is a weak acid, fully deprotonated at pH > 7. This is the basis for acid-base extraction.[1] |
| Boiling Point (Predicted) | ~280-300 °C | High boiling point suggests distillation is likely not a preferred lab-scale purification method; decomposition may occur. |
| logP (Predicted) | ~0.5 - 0.8 | The low value indicates moderate polarity and potential solubility in both water and polar organic solvents, which can complicate extractions. |
| Appearance | Likely a colorless oil or low-melting solid at room temperature. | Prone to "oiling out" during crystallization attempts.[2] |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, Acetone) and moderately soluble in water. Low solubility in non-polar solvents (Hexanes, Petroleum Ether). | Guides the selection of solvents for chromatography and recrystallization. |
Q2: What are the likely impurities in a synthesis of this compound?
Impurities are typically related to the synthetic route. A common preparation involves the oxidation of 3-(oxan-4-yl)propan-1-ol. Another route is the hydrolysis of a corresponding ester, such as ethyl 3-(oxan-4-yl)propanoate.
Potential impurities include:
-
Unreacted Starting Material: The corresponding alcohol (3-(oxan-4-yl)propan-1-ol) or ester. These are typically more non-polar than the desired product.
-
Intermediate Aldehyde: 3-(Oxan-4-yl)propanal from incomplete oxidation of the alcohol.
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Reagent Byproducts: Byproducts from the specific oxidizing agent or hydrolysis reagent used.
Q3: What analytical methods are suitable for assessing its purity?
To accurately determine the purity and confirm the structure of the final product, a combination of the following analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and for selecting an appropriate solvent system for column chromatography. The carboxylic acid may streak on the silica plate; adding a small amount of acetic acid to the eluent can prevent this.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent method for determining the quantitative purity of the final compound. A UV detector can be used if the molecule has a chromophore or a universal detector like an ELSD or CAD can be employed.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My compound streaks badly on a silica gel TLC plate and gives poor separation in column chromatography.
-
Question: Why does my compound tail on silica and how can I fix it?
-
Answer: The polar carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven movement, causing streaking or "tailing." To resolve this, you need to suppress the ionization of your carboxylic acid. Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[3][4][5] This ensures your compound remains in its less polar, protonated form, leading to sharper bands and better separation.
Table 2: Suggested Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Application |
| Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) + 1% Acetic Acid | Good starting point for initial trials. |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) + 1% Acetic Acid | For eluting more polar compounds or if the product has low Rf in Hex/EtOAc.[5] |
Problem 2: My product "oils out" and will not form crystals during recrystallization.
-
Question: I've isolated my product as an oil after chromatography. How can I get it to crystallize?
-
Answer: "Oiling out" is common for compounds that have low melting points or when impurities are present that disrupt crystal formation.[2] The flexibility of the propyl chain in your molecule can also make crystallization challenging.
Effective Strategies:
-
Two-Solvent Recrystallization: Dissolve the oil in a minimum amount of a hot solvent in which it is highly soluble (a "good" solvent, like ethyl acetate or acetone). Then, slowly add a non-polar "poor" solvent (like hexanes or petroleum ether) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in a refrigerator.[2][6]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation points for crystal growth.[7]
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.
-
Table 3: Recrystallization Solvent Selection Guide
| "Good" Solvents (High Solubility) | "Poor" Solvents (Low Solubility) |
| Ethyl Acetate | Hexanes |
| Acetone | Petroleum Ether |
| Methanol / Ethanol | Diethyl Ether |
| Dichloromethane | Pentane |
Problem 3: I have low recovery after extracting my product from an aqueous workup.
-
Question: My yield is very low after aqueous extraction. How can I improve it?
-
Answer: The combination of the carboxylic acid and the oxane ether moiety imparts significant water solubility, making extraction with common non-polar solvents inefficient.
Troubleshooting Steps:
-
Ensure Proper pH: Before extracting your product into an organic layer, the aqueous layer must be strongly acidic. Add acid (e.g., 1M HCl) until the pH is 2-3, well below the pKa of the carboxylic acid, to ensure it is fully protonated and less water-soluble.[1][8]
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.
-
Use a More Polar Solvent: Switch from less polar solvents like diethyl ether to a more polar extraction solvent such as ethyl acetate. Multiple extractions (e.g., 3-4 times with smaller volumes) are more effective than a single extraction with a large volume.
-
Problem 4: I have a persistent neutral impurity (like the starting alcohol or ester) in my final product.
-
Question: How can I remove a neutral impurity that co-elutes with my product?
-
Answer: An acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[9][10][11] The process leverages the change in solubility of your compound upon deprotonation.
Protocol:
-
Dissolve the impure sample in an organic solvent (e.g., ethyl acetate).
-
Extract this solution with an aqueous base (e.g., 1M sodium bicarbonate or sodium hydroxide solution). Your acidic product will react to form a water-soluble salt and move into the aqueous layer, while the neutral impurity remains in the organic layer.
-
Separate the two layers. Discard the organic layer containing the impurity.
-
Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is ~2. Your product will precipitate or form an oil.
-
Extract the purified product back into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[1][8]
-
Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude product (~1 g) in a suitable organic solvent (50 mL of ethyl acetate) in a separatory funnel.
-
Base Extraction: Add 30 mL of 1M NaHCO₃ solution to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 30 mL of 1M NaHCO₃. Combine the aqueous extracts. The neutral impurities remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~2 (test with pH paper). The purified product should precipitate or form an oily layer.
-
Final Extraction: Transfer the acidified mixture back to a separatory funnel and extract the pure product into an organic solvent (3 x 30 mL of ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified acid.[8][9]
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-(Oxan-4-yl)propanoic Acid Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Oxan-4-yl)propanoic acid. The information provided is intended to help anticipate and address potential stability issues encountered in solution during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound stem from its two key functional groups: the carboxylic acid and the tetrahydropyran (oxane) ring. The oxane ring is susceptible to cleavage under strong acidic conditions, which is a common degradation pathway for tetrahydropyran derivatives.[1][2][3] Additionally, like other carboxylic acids, it may be susceptible to thermal and oxidative degradation under certain conditions.
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, the ether oxygen of the tetrahydropyran ring can be protonated, leading to ring-opening hydrolysis. This would likely result in the formation of a linear hydroxy-aldehyde or a related species, effectively breaking down the cyclic ether structure of the molecule.[1][2]
Q3: Is this compound stable in basic solutions?
A3: Generally, the tetrahydropyran ether linkage is stable under basic conditions.[2] The carboxylic acid group will be deprotonated to form a carboxylate salt, which is typically stable. Therefore, significant degradation is less likely in basic solutions compared to acidic ones.
Q4: What are the potential impacts of temperature on the stability of this compound?
A4: High temperatures can promote the degradation of carboxylic acids. For propanoic acid itself, thermal decomposition can occur at elevated temperatures (above 496°C in the gas phase), leading to decarboxylation and the formation of various byproducts.[4][5][6] While solution-phase stability will differ, prolonged exposure to high temperatures should be avoided to minimize the risk of degradation.
Q5: How can I monitor the stability of my this compound solution?
A5: Several analytical techniques can be employed to monitor the stability of your solution. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive method for detecting the parent compound and any degradation products.[7][8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the molecular structure over time.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: Unexpected loss of parent compound in acidic solution.
Possible Cause: Acid-catalyzed hydrolysis of the tetrahydropyran ring.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, increase the pH of the solution to near neutral or slightly basic conditions. The tetrahydropyran ring is generally stable in neutral to basic media.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Buffer Selection: Use a buffer system to maintain a stable pH throughout your experiment.
-
Analysis of Degradants: Use LC-MS to identify potential degradation products. The presence of a compound with a mass corresponding to the ring-opened form of this compound would support acid-catalyzed degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis after prolonged storage or heating.
Possible Cause: Thermal or oxidative degradation.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.
-
Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under controlled thermal and oxidative stress (see Experimental Protocols section). This will help in characterizing the unknown peaks.
-
Antioxidant Addition: If permissible for the application, consider the addition of a small amount of an antioxidant to the solution.
Data Presentation
As no specific quantitative stability data for this compound is publicly available, a forced degradation study would be necessary to generate such data. The following table illustrates how results from such a study could be presented.
Table 1: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | 15% | 1 |
| 0.1 M NaOH | 24 hours | 60 | < 2% | 0 |
| 3% H₂O₂ | 24 hours | 60 | 8% | 2 |
| Heat (in water) | 48 hours | 80 | 5% | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Dilute the stock solution with the solvent used for its preparation.
-
-
Incubation: Incubate the stressed samples and a control sample (stock solution diluted with solvent) at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 or 48 hours).
-
Neutralization (for acid and base samples): After incubation, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.
Protocol 2: LC-MS Method for Stability Monitoring
This protocol provides a starting point for developing an LC-MS method to analyze this compound and its potential degradation products.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode to detect the deprotonated parent molecule and potential acidic degradants.
-
Scan Range: m/z 50-500
-
Monitoring: Monitor for the expected [M-H]⁻ ion of this compound (C₈H₁₄O₃, MW: 158.19 g/mol ; expected m/z: 157.09).
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. 664. The acid hydrolysis of tetrahydropyran derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. What are the thermal stability properties of Propanoic Acid? - Blog [bofanchem.com]
- 6. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-, Solution-, and Gas-state NMR Monitoring of 13C-Cellulose Degradation in an Anaerobic Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
"3-(Oxan-4-yl)propanoic acid" low bioavailability solutions
Welcome to the technical support center for 3-(Oxan-4-yl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential low oral bioavailability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid, is a chemical compound with the molecular formula C8H14O3.[1] It possesses a carboxylic acid functional group, which is a key determinant of its physicochemical properties. Carboxylic acids are typically polar, and their ionization state is pH-dependent.[2][3]
Q2: Why might this compound exhibit low oral bioavailability?
While specific data for this compound is not extensively published, its structure as a carboxylic acid suggests potential challenges for oral bioavailability. The primary reasons often stem from:
-
High Polarity and Ionization: Most carboxylic acids have a pKa between 3.5 and 4.5.[2][3] At the physiological pH of the intestines (approx. 6.0-7.4), the carboxylic acid group will be predominantly ionized (deprotonated) to its carboxylate form. This negative charge increases hydrophilicity and can significantly limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.[4]
-
Poor Membrane Permeability: The diminished ability to cross biological membranes due to ionization is a major challenge for many carboxylic acid-containing drug candidates.[4][5] Effective oral absorption relies on the drug's ability to pass from the gastrointestinal tract into the bloodstream.[6]
-
Potential for Efflux: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, further reducing net absorption.[7]
Q3: What initial steps should be taken to investigate the low bioavailability of this compound?
A systematic approach is crucial. The first step is to determine whether the issue is primarily due to poor solubility or poor permeability. This can be guided by the Biopharmaceutics Classification System (BCS). Key initial experiments include:
-
Aqueous Solubility Assessment: Determine the compound's solubility at different pH values (e.g., pH 2.0, 4.5, 6.8) to understand its dissolution potential in the gastrointestinal tract.
-
In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2 or MDCK to assess the compound's ability to cross biological membranes.[7][8][9][10]
Troubleshooting Guide
This guide addresses common experimental issues related to the low bioavailability of this compound.
Issue 1: In vivo studies show low plasma exposure after oral administration.
-
Possible Cause: Poor absorption, rapid first-pass metabolism, or both.
-
Troubleshooting Steps:
-
Assess Permeability: Conduct an in vitro permeability assay (see Protocol 1: Caco-2 Permeability Assay). A low apparent permeability coefficient (Papp) suggests poor absorption is a primary contributor.
-
Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to determine the compound's susceptibility to first-pass metabolism. High clearance in these assays indicates that metabolism may be a significant barrier.
-
Analyze Formulation: Ensure the compound was fully dissolved in the dosing vehicle. Poor solubility can be a limiting factor.[11] Consider formulation strategies to enhance dissolution.[12][13]
-
Issue 2: The compound shows low permeability in the Caco-2 assay.
-
Possible Cause: High polarity due to the ionized carboxylic acid group; potential efflux by transporters.
-
Troubleshooting Steps:
-
Determine Efflux Ratio: A standard Caco-2 assay should be bidirectional (measuring permeability from Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[7]
-
pH-Dependent Permeability: Conduct the permeability assay at a lower pH (e.g., 5.5) on the apical side to increase the proportion of the non-ionized, more lipophilic form of the acid and see if permeability improves.
-
Consider Prodrug Strategy: Masking the polar carboxylic acid as a more lipophilic ester (a prodrug) can dramatically improve membrane permeability.[2][3][14] The ester can then be cleaved by enzymes (in vivo) to release the active parent drug.
-
Data Presentation: Permeability Analysis
The following table illustrates hypothetical data from a bidirectional Caco-2 assay, which helps in diagnosing permeability issues.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High Perm.) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| This compound | 0.8 | 2.5 | 3.13 | Low (Efflux Substrate) |
| Ester Prodrug of Compound | 12.5 | 11.9 | 0.95 | High |
Caption: Comparative permeability data for this compound and a potential ester prodrug, with high and low permeability controls.
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential P-gp efflux transporter interactions.[7]
1. Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
2. Materials:
-
Caco-2 cells (passage 25-40).
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size).
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Analytical standard of the test compound.
-
LC-MS/MS system for quantification.
3. Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. Values >250 Ω·cm² are typically acceptable.
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solution by diluting the test compound stock in transport buffer to a final concentration (e.g., 10 µM).
-
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Add the dosing solution to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when encountering low in vivo exposure.
Caption: Troubleshooting workflow for low in vivo bioavailability.
Prodrug Activation Pathway
This diagram illustrates how an ester prodrug can enhance membrane permeability and subsequently revert to the active carboxylic acid inside the cell.
Caption: Mechanism of an ester prodrug strategy for improved absorption.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 7. nuvisan.com [nuvisan.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 12. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Optimizing In Vivo Dosing for Novel Compounds
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Disclaimer: There is currently no publicly available in vivo data for "this compound". The following guide provides a general framework and best practices for determining the dosage of a novel research compound for in vivo studies. Researchers must adapt these guidelines based on their own unpublished, internal data and in consultation with institutional animal care and use committees.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my first in vivo efficacy study?
A1: Establishing a starting dose for a novel compound like "this compound" involves a multi-step process.
-
In Vitro Data: Begin by analyzing your in vitro data. The EC50 or IC50 values from cell-based assays provide a first approximation of the required concentration for a biological effect.
-
Literature Review: Search for structurally similar compounds or compounds with a similar mechanism of action to identify typical in vivo dosage ranges.
-
Dose Escalation Study: Conduct a pilot dose escalation or dose-ranging study in a small number of animals. This is the most critical step to empirically determine a safe and potentially efficacious dose range. Start with a low dose (e.g., 0.1-1 mg/kg) and escalate in subsequent cohorts.
Q2: What are the key parameters to measure in a dose-finding study?
A2: In a dose-finding study, you should monitor a combination of safety, pharmacokinetic, and pharmacodynamic endpoints.
-
Safety/Tolerability: Clinical observations (e.g., changes in weight, activity, grooming), vital signs, and, if possible, clinical pathology (hematology and clinical chemistry).
-
Pharmacokinetics (PK): Measure drug concentration in plasma over time to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Pharmacodynamics (PD): Measure a biomarker that is directly related to the compound's mechanism of action to assess target engagement.
Q3: How do I select the appropriate vehicle for my compound?
A3: The choice of vehicle is critical for ensuring the solubility and stability of your compound.
-
Assess Solubility: Determine the solubility of "this compound" in common, non-toxic vehicles.
-
Standard Vehicles: Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80, DMSO, or cyclodextrins.
-
Toxicity: Always run a vehicle-only control group in your experiments to ensure the vehicle itself does not have a biological effect. The concentration of agents like DMSO should be kept to a minimum (typically <5-10% of the total volume).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observed efficacy at tested doses | 1. Insufficient dose/exposure.2. Poor bioavailability.3. Rapid metabolism/clearance.4. Inappropriate animal model. | 1. Increase the dose or dosing frequency.2. Conduct a pharmacokinetic study to assess exposure.3. Consider an alternative route of administration (e.g., intravenous vs. oral).4. Re-evaluate the translatability of the animal model to the human disease. |
| High mortality or severe adverse effects in the treatment group | 1. Dose is too high, exceeding the Maximum Tolerated Dose (MTD).2. Off-target toxicity.3. Vehicle toxicity. | 1. Reduce the dose significantly. Conduct a formal MTD study.2. Investigate potential off-target effects through in vitro screening.3. Ensure the vehicle and its concentration are safe for the chosen route and animal model. |
| High variability in experimental results | 1. Inconsistent drug formulation/solubility.2. Errors in dosing technique.3. Biological variability within the animal cohort. | 1. Ensure the compound is fully dissolved and the formulation is homogenous before each administration.2. Provide thorough training on dosing procedures (e.g., oral gavage, intraperitoneal injection).3. Increase the number of animals per group (n-size) to improve statistical power. |
Experimental Protocols
Protocol: Pilot Dose-Ranging and Tolerability Study
This protocol provides a general framework for determining the in vivo tolerability and preliminary efficacy of a novel compound.
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Acclimatize animals for at least one week before the experiment.
-
Compound Formulation: Prepare "this compound" in a pre-determined, sterile vehicle. Ensure complete dissolution.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group).
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Group 1: Vehicle control
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Group 2: Low Dose (e.g., 1 mg/kg)
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Group 3: Mid Dose (e.g., 10 mg/kg)
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Group 4: High Dose (e.g., 100 mg/kg)
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Monitoring:
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Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and any behavioral changes.
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End of Study: Collect blood samples for pharmacokinetic analysis and/or biomarker assessment. Collect tissues for histopathological analysis if necessary.
-
-
Data Analysis: Analyze changes in body weight, clinical scores, and biomarker levels to identify a potential therapeutic window and the Maximum Tolerated Dose (MTD).
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Hypothetical Signaling Pathway.
Technical Support Center: Overcoming 3-(Oxan-4-yl)propanoic acid Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the investigational compound, 3-(Oxan-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade for cell growth, proliferation, and survival in many cancer types. By inhibiting this pathway, the compound is expected to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise from several molecular changes within the cancer cells.[1][2] The most common mechanisms include:
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Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the blocked PI3K/Akt pathway. A common example is the upregulation of the MAPK/ERK signaling pathway.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
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Alterations in Apoptotic Machinery: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to programmed cell death.
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Target Modification: Although less common for pathway inhibitors than for direct enzyme inhibitors, mutations in downstream effectors of the PI3K/Akt pathway could potentially confer resistance.
Q3: How can I confirm if my cell line has developed resistance?
A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance. This should be complemented by molecular analyses to investigate the underlying mechanisms.
Troubleshooting Guides
Issue 1: Increased IC50 Value and Loss of Efficacy
You observe a rightward shift in the dose-response curve, indicating a higher IC50 value for this compound in your long-term treated cells compared to the parental line.
Troubleshooting Steps:
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Confirm Cellular Phenotype:
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to confirm the shift in IC50. Ensure you are using cells with a consistent and low passage number to avoid issues related to genetic drift.[4]
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Apoptosis Assay: Use an assay like Annexin V/PI staining to confirm that the drug is no longer effectively inducing apoptosis at previously effective concentrations.
-
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Investigate Molecular Mechanisms:
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Bypass Pathways: Use Western blotting to check for the activation of common bypass pathways. For example, probe for phosphorylated ERK (p-ERK) to see if the MAPK/ERK pathway is upregulated.
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Drug Efflux: Measure the expression of common drug transporters. Use qPCR to quantify ABCB1 mRNA levels and Western blotting to assess P-gp protein levels.
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Apoptosis Regulation: Analyze the expression of key apoptotic regulators like Bcl-2 and Bax by Western blot.
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Hypothetical Data Summary: Sensitive vs. Resistant Cells
| Parameter | Parental (Sensitive) Cell Line | Resistant Cell Line | Fold Change |
| IC50 of this compound | 1.5 µM | 25.0 µM | 16.7x |
| Relative p-ERK Protein Level | 1.0 | 4.2 | 4.2x |
| Relative ABCB1 mRNA Expression | 1.0 | 9.5 | 9.5x |
| Relative Bcl-2 Protein Level | 1.0 | 3.8 | 3.8x |
Issue 2: High Variability in Experimental Results
You are experiencing inconsistent results between replicate wells or across different experiments when testing this compound.
Troubleshooting Steps:
-
Review Cell Culture Practices:
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Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are plated at a consistent density. Overly confluent or sparse cultures can respond differently to treatment.[4][5]
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Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift.[4]
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Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular response to drugs.[5]
-
-
Check Reagent and Assay Integrity:
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Compound Stability: Prepare fresh serial dilutions of this compound for each experiment from a recent stock. Avoid multiple freeze-thaw cycles.[4]
-
Assay Compatibility: Ensure your chosen viability assay is appropriate for your cell line and not confounded by the drug's mechanism. For instance, if the drug alters cell metabolism, an assay based on metabolic activity (like MTT) might give misleading results.[4]
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Pipetting Accuracy: Small pipetting errors, especially during serial dilutions, can lead to significant inaccuracies in the final drug concentration.[4]
-
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[4]
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
Methodology:
-
Protein Extraction: Treat sensitive and resistant cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-actin) overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., actin or GAPDH).
Visualizations
Caption: PI3K/Akt signaling and a potential MAPK/ERK bypass resistance mechanism.
Caption: Experimental workflow for developing drug-resistant cell lines.
Caption: A decision tree for troubleshooting loss of drug efficacy.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms associated with altered intracellular distribution of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
"3-(Oxan-4-yl)propanoic acid" experimental variability reduction
Welcome to the technical support center for the synthesis and purification of 3-(Oxan-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A robust and common method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the alkylation of diethyl malonate with a suitable 2-(oxan-4-yl)ethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.
Q2: What are the critical parameters to control during the synthesis to ensure reproducibility?
A2: To ensure reproducibility, it is crucial to control the following parameters:
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Purity of Reagents: Use high-purity diethyl malonate, sodium ethoxide, and 4-(2-bromoethyl)oxane.
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Anhydrous Conditions: The initial alkylation step is sensitive to moisture, which can quench the enolate. Ensure all glassware is oven-dried and use anhydrous solvents.
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Temperature Control: Maintain stable temperatures during the reaction, especially during the exothermic addition of the alkylating agent.
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Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC or GC) to determine the optimal reaction time and avoid the formation of byproducts.
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pH for Hydrolysis and Work-up: Ensure complete hydrolysis of the diester by maintaining a sufficiently basic pH. Subsequently, acidic conditions are required for both the protonation of the carboxylate and the decarboxylation step.
Q3: What are the potential impurities I might encounter in my final product?
A3: Potential impurities can include:
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Unreacted Diethyl Malonate: Incomplete alkylation can lead to the presence of the starting diester.
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Dialkylated Product: The mono-alkylated intermediate can undergo a second alkylation, leading to the formation of diethyl 2,2-bis(2-(oxan-4-yl)ethyl)malonate.
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Incompletely Hydrolyzed Intermediates: Mono- and di-ethyl esters of the malonic acid derivative may persist if hydrolysis is incomplete.
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Solvent Residues: Residual solvents from the reaction or purification steps may be present.
Q4: How can I purify the final this compound?
A4: Purification can be achieved through several methods:
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Liquid-Liquid Extraction: This is a primary method to separate the carboxylic acid from neutral organic impurities. By adjusting the pH of the aqueous phase, the carboxylic acid can be selectively moved between the aqueous and organic layers.
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Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can effectively remove impurities.
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Column Chromatography: For difficult separations, silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) can be employed.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
Issue 1: Low Yield of the Alkylated Intermediate
| Potential Cause | Troubleshooting Step |
| Incomplete enolate formation | Ensure the base (e.g., sodium ethoxide) is fresh and handled under anhydrous conditions. Use a slight excess of the base to ensure complete deprotonation of diethyl malonate. |
| Moisture in the reaction | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reaction of the alkylating agent | If using a more reactive alkylating agent, consider adding it slowly at a lower temperature to minimize side reactions. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
Issue 2: Presence of a Significant Amount of Dialkylated Product
| Potential Cause | Troubleshooting Step |
| Excess of alkylating agent | Use a stoichiometric amount or a slight excess of diethyl malonate relative to the alkylating agent (4-(2-bromoethyl)oxane). |
| Prolonged reaction time at high temperature | Once the mono-alkylation is complete (as determined by monitoring), proceed with the work-up to prevent further reaction. |
Issue 3: Incomplete Hydrolysis of the Diester
| Potential Cause | Troubleshooting Step |
| Insufficient base or reaction time | Use a sufficient excess of a strong base (e.g., NaOH or KOH) for the saponification. Ensure the reaction is heated for an adequate amount of time to drive the hydrolysis to completion. Monitoring the disappearance of the ester starting material by TLC or GC is recommended. |
| Poor solubility of the diester | Consider adding a co-solvent like ethanol to the aqueous base to improve the solubility of the organic ester. |
Issue 4: Incomplete Decarboxylation
| Potential Cause | Troubleshooting Step |
| Insufficient heating | Ensure the acidified reaction mixture is heated to a sufficiently high temperature (typically reflux) for an adequate period to drive the decarboxylation, which is observed by the evolution of CO2 gas. |
| Incorrect pH | The decarboxylation of the β-diacid intermediate is acid-catalyzed. Ensure the pH of the solution is sufficiently acidic. |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is a general guideline and may require optimization.
Step 1: Alkylation of Diethyl Malonate
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add diethyl malonate (1.0 eq) dropwise at 0 °C.
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Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
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Add 4-(2-bromoethyl)oxane (1.05 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(2-(oxan-4-yl)ethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
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To the crude diester from the previous step, add a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any neutral impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2 at 0 °C.
-
Heat the acidic solution to reflux to effect decarboxylation. The evolution of CO2 should be observed. Continue heating until gas evolution ceases.
-
Cool the solution to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Data Presentation
| Parameter | Expected Value | Notes |
| Molecular Formula | C₈H₁₄O₃ |
Technical Support Center: Synthesis of 3-(Oxan-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Oxan-4-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized by extending the carbon chain of a suitable C4-substituted oxane precursor. The most common starting materials are tetrahydropyran-4-carboxylic acid or tetrahydropyran-4-carbaldehyde. Key synthetic strategies include:
-
Arndt-Eistert Homologation: This method extends the carbon chain of tetrahydropyran-4-carboxylic acid by one methylene group.
-
Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with a halomethyl-oxane derivative, followed by hydrolysis and decarboxylation.
-
Wittig Reaction and Subsequent Oxidation: Tetrahydropyran-4-carbaldehyde can be reacted with a phosphorus ylide to form an alkene, which is then oxidized to the desired carboxylic acid.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dialkylated product in my malonic ester synthesis. How can I minimize this?
A2: Dialkylation is a common side reaction in malonic ester synthesis. It occurs because the mono-alkylated ester still has an acidic proton that can be removed by the base, leading to a second alkylation. To minimize this, you can:
-
Use a less reactive alkylating agent if possible.
-
Employ a bulky base to sterically hinder the second alkylation.
-
Carefully control the stoichiometry of the base and alkylating agent. Using a slight excess of the malonic ester can also be beneficial.
Q3: My Arndt-Eistert reaction is giving a low yield of the desired acid and a significant amount of a chlorine-containing impurity. What is happening?
A3: A common side reaction in the Arndt-Eistert synthesis is the formation of an α-chloromethylketone byproduct. This occurs when the hydrogen chloride (HCl) generated during the formation of the acid chloride reacts with the diazoketone intermediate. To prevent this, ensure that two equivalents of diazomethane are used; the first reacts with the acid chloride, and the second neutralizes the HCl. Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the HCl.
Q4: How can I efficiently remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
A4: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction. Several methods can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired alkene from TPPO.
-
Precipitation: In some cases, TPPO can be precipitated from a solution of the crude product in a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Complexation: TPPO can be precipitated as a complex with metal salts like zinc chloride (ZnCl₂), which can then be filtered off.
Troubleshooting Guides
Issue 1: Low Yield in the Malonic Ester Synthesis of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of the malonic ester. | Ensure the base is strong enough (e.g., sodium ethoxide) and used in a stoichiometric amount. The reaction should be carried out under anhydrous conditions to prevent quenching of the base. |
| Competing elimination reaction. | If using a secondary or tertiary haloalkane derivative of oxane (not typical for this synthesis but possible), consider using a less hindered primary halide. |
| Dialkylation. | Use a slight excess of the malonic ester relative to the haloalkane. Add the alkylating agent slowly to the enolate solution. |
| Incomplete hydrolysis of the diester. | Ensure sufficient heating time and concentration of the acid or base used for hydrolysis. |
| Incomplete decarboxylation. | Ensure the temperature is high enough for a sufficient duration to drive the decarboxylation to completion. |
Issue 2: Formation of Impurities in the Arndt-Eistert Synthesis
| Potential Cause | Troubleshooting Steps |
| Formation of α-chloromethylketone. | Use at least two equivalents of diazomethane or add a non-nucleophilic base like triethylamine to the reaction mixture. |
| Wolff rearrangement is inefficient. | Ensure the use of an appropriate catalyst (e.g., silver oxide, silver benzoate) and reaction conditions (heat or light) to promote the rearrangement of the diazoketone to the ketene. |
| Polymerization of the ketene intermediate. | Ensure a nucleophile (e.g., water) is present to trap the ketene as it is formed. |
Issue 3: Poor Stereoselectivity and/or Low Yield in the Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Low yield of the phosphorus ylide. | Ensure the use of a strong enough base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium salt completely. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. |
| Unstable ylide. | Stabilized ylides (containing an electron-withdrawing group) are more stable but less reactive. For non-stabilized ylides, generate and use them in situ at low temperatures. |
| Poor stereoselectivity (formation of E/Z mixture). | The stereochemical outcome of the Wittig reaction depends on the nature of the ylide and the reaction conditions. Non-stabilized ylides typically give (Z)-alkenes, while stabilized ylides favor (E)-alkenes. The Schlosser modification |
Technical Support Center: Chiral Separation of 3-(Oxan-4-yl)propanoic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 3-(Oxan-4-yl)propanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving successful enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of this compound?
A1: The main challenge lies in the molecule's lack of a strong chromophore, making UV detection less sensitive. Additionally, as a non-aromatic carboxylic acid, it may exhibit weak interactions with many common chiral stationary phases (CSPs), potentially leading to poor resolution. The carboxylic acid group itself can also lead to peak tailing if not properly addressed.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A2: For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and anion-exchange CSPs are generally the most effective. Polysaccharide-based columns offer broad selectivity, while anion-exchange columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and can provide excellent resolution.[1][2]
Q3: Why is an acidic additive recommended for the mobile phase?
A3: Adding a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for improving the peak shape of acidic analytes.[3][4] The acid suppresses the ionization of the carboxylic acid group on the analyte, which minimizes undesirable ionic interactions with the stationary phase that can cause peak tailing and poor resolution.
Q4: Can I use derivatization to improve the separation?
A4: Yes, derivatization is a viable strategy. Converting the carboxylic acid to a diastereomeric amide using a chiral derivatizing agent can allow for separation on a standard achiral column.[5][6] This can also improve detection if a chromophoric or fluorophoric derivatizing agent is used. However, this adds extra steps to your workflow.
Q5: My resolution is poor. What are the first parameters I should adjust?
A5: If you are experiencing poor resolution, the first step is to optimize the mobile phase composition. Systematically vary the ratio of the polar modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane). If that does not yield significant improvement, adjusting the type and concentration of the acidic additive should be your next step. Finally, consider lowering the flow rate and temperature, as this can sometimes enhance enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak instead of two separate peaks.
-
Two peaks that are heavily overlapped (co-eluting).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for this analyte. Screen a different type of CSP. If you are using a polysaccharide-based column, try an anion-exchange column, or vice-versa. |
| Suboptimal Mobile Phase Composition | The mobile phase polarity may be too high, causing the analyte to elute too quickly without sufficient interaction with the CSP. Decrease the percentage of the polar modifier (e.g., isopropanol) in increments of 5-10%. |
| Incorrect Acidic Additive Concentration | The concentration of the acidic additive (e.g., TFA) may be insufficient to suppress the ionization of the carboxylic acid. Increase the additive concentration in small increments (e.g., from 0.1% to 0.2%). |
| High Temperature | Elevated temperatures can sometimes reduce chiral recognition. Try decreasing the column temperature to 15-25°C. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a "tail" or a "front."
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | The carboxylic acid group may be interacting with residual silanols on the silica support. Ensure an appropriate concentration of an acidic additive (e.g., 0.1% TFA) is present in the mobile phase to minimize these interactions. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute your sample. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
Issue 3: Unstable Baseline or Spurious Peaks
Symptoms:
-
Baseline drift, noise, or the appearance of unexpected peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase In-homogeneity or Degradation | Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily. |
| Contaminated HPLC System | Flush the entire HPLC system, including the injector and tubing, to remove any contaminants. |
| Detector Issues | Allow the detector lamp to warm up sufficiently. Check for air bubbles in the flow cell. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required.
1. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Anion-Exchange CSP) |
| Column | CHIRALPAK® AD-H (Amylose based) | CHIRALPAK® QN-AX (Quinine based) |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) | Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.15, v/v/w) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 210 nm | UV at 210 nm |
3. Data Analysis:
-
Calculate the resolution (Rs), separation factor (α), and retention factors (k) for the enantiomeric peaks.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases (Hypothetical Data)
| CSP Type | Mobile Phase | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Amylose-based | Hexane/IPA/TFA (80:20:0.1) | 8.5, 9.8 | 1.8 | 1.15 |
| Cellulose-based | Hexane/IPA/TFA (85:15:0.1) | 10.2, 11.5 | 1.6 | 1.12 |
| Anion-Exchange | MeOH/AcOH/NH4OAc | 6.2, 7.5 | 2.5 | 1.21 |
Table 2: Effect of Mobile Phase Composition on Resolution (Amylose-based CSP)
| Hexane:IPA Ratio | Acidic Additive | Retention Time (min) | Resolution (Rs) |
| 90:10 | 0.1% TFA | 12.1, 13.8 | 2.1 |
| 80:20 | 0.1% TFA | 8.5, 9.8 | 1.8 |
| 70:30 | 0.1% TFA | 5.4, 6.1 | 1.2 |
| 80:20 | 0.1% Formic Acid | 8.7, 10.1 | 1.7 |
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Aryl Propionic Acid Derivatives in Pain and Inflammation: A Comparative Analysis
An examination of the clinical performance of common non-steroidal anti-inflammatory drugs (NSAIDs) reveals nuances in their therapeutic efficacy across various conditions. While direct clinical data on the investigational compound 3-(Oxan-4-yl)propanoic acid is not publicly available, a robust body of evidence exists for the broader class of aryl propionic acid derivatives, to which it structurally belongs. This guide provides a comparative analysis of three widely used drugs in this class: ibuprofen, naproxen, and ketoprofen, with a focus on their efficacy in treating osteoarthritis, rheumatoid arthritis, and acute post-operative pain.
Aryl propionic acid derivatives are a cornerstone of pain and inflammation management, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4] By blocking this pathway, these drugs effectively reduce symptoms associated with a variety of inflammatory conditions.
Comparative Efficacy in Osteoarthritis
Osteoarthritis, a degenerative joint disease, is a common indication for the use of NSAIDs. Clinical trials have demonstrated the efficacy of ibuprofen, naproxen, and ketoprofen in managing the pain and improving physical function in patients with this condition.
| Drug | Dosage | Efficacy Metric | Result | Study Population |
| Ibuprofen | 1200 mg/day | WOMAC Score Improvement vs. Placebo | ~50-60% improvement | Knee and Hip Osteoarthritis[5] |
| Naproxen | 750 mg/day | Pain and Physical Function vs. Placebo | Not statistically superior | Osteoarthritis[6] |
| Diclofenac | 150 mg/day | Pain Reduction vs. Placebo | Probability of reaching minimum clinically important difference: 100% | Knee and Hip Osteoarthritis[6] |
| Ketoprofen | Not specified | Incidence of Adverse Events | Lower chance of adverse events compared to other NSAIDs | Osteoarthritis[7] |
Note: Diclofenac, another potent NSAID, is included for broader context. WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis.
Comparative Efficacy in Rheumatoid Arthritis
In the management of rheumatoid arthritis, an autoimmune and inflammatory disease, the anti-inflammatory properties of aryl propionic acid derivatives are crucial. Meta-analyses of randomized controlled trials have provided insights into the comparative efficacy of these agents.
| Drug Comparison | Dosage | Efficacy Metric (Standardized Mean Difference) | Result | Study Population |
| Ketoprofen vs. Ibuprofen | Ketoprofen: 50–200 mg/day; Ibuprofen: 600–1800 mg/day | Pain Relief | 0.33 (95% CI 0.14–0.52, p = 0.0005) in favor of ketoprofen | Rheumatoid Arthritis[8][9] |
| Fenoprofen and Naproxen vs. Ibuprofen and Ketoprofen | Not specified | Overall Efficacy | Fenoprofen and naproxen were slightly more effective | Rheumatoid Arthritis[10] |
Comparative Efficacy in Post-Operative Pain
The analgesic effects of these NSAIDs are well-established in the context of acute post-operative pain. The "number needed to treat" (NNT) is a common metric used to assess analgesic efficacy, representing the number of patients who need to be treated for one to experience a significant benefit (typically at least 50% pain relief) compared to a placebo.
| Drug | Dosage | NNT for ≥50% Pain Relief (4-6 hours) | Study Population |
| Ibuprofen | 200 mg | 3.3 | Moderate to Severe Post-operative Pain[11] |
| Ibuprofen | 400 mg | 2.5 | Moderate to Severe Post-operative Pain[11] |
| Naproxen | 500/550 mg | 2.7 | Moderate to Severe Post-operative Pain |
| Ketoprofen | 100 mg (vs. placebo) | Pain intensity reduction at 24h (Primary endpoint of a planned study) | Post-cardiac surgery pain[12] |
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:
For Chronic Pain Conditions (Osteoarthritis and Rheumatoid Arthritis):
-
Study Design: Randomized, double-blind, parallel-group or crossover clinical trials.
-
Participants: Patients diagnosed with osteoarthritis or rheumatoid arthritis according to established clinical criteria (e.g., American College of Rheumatology criteria).
-
Intervention: Oral administration of the specified NSAID at a defined daily dosage for a pre-determined period (e.g., 2 to 12 weeks).
-
Control: Placebo or another active comparator NSAID.
-
Primary Endpoints:
-
Pain: Change from baseline in pain intensity, often measured on a Visual Analog Scale (VAS) or a numerical rating scale.
-
Physical Function: Change from baseline in a validated functional assessment questionnaire, such as the WOMAC for osteoarthritis or the Health Assessment Questionnaire (HAQ) for rheumatoid arthritis.
-
-
Data Analysis: Statistical comparison of the mean change in primary endpoints between the treatment and control groups. For meta-analyses, standardized mean differences are often calculated to pool results from different studies.[8][9]
For Acute Post-Operative Pain:
-
Study Design: Randomized, double-blind, placebo-controlled clinical trials.
-
Participants: Adult patients experiencing moderate to severe pain following a surgical procedure (e.g., dental extraction, orthopedic surgery).
-
Intervention: A single oral dose of the specified NSAID.
-
Primary Endpoint: The number of patients achieving at least 50% pain relief over a 4 to 6-hour period compared to placebo.
-
Secondary Endpoints: Time to rescue medication use.
-
Data Analysis: Calculation of the relative risk and the number needed to treat (NNT) to achieve the primary endpoint.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is a major contributor to pain and swelling.[3][4] Ibuprofen, naproxen, and ketoprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[6]
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of non-steroidal anti-inflammatory drugs for low back pain: a systematic review of randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Management of Osteoarthritis: Expert Opinion on NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison ketoprofen, ibuprofen and naproxen sodium in the treatment of tension-type headache. | Semantic Scholar [semanticscholar.org]
- 10. Four new anti-inflammatory drugs: responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights Into the Pharmacological Management of Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of non-steroidal anti-inflammatory drugs on the management of postoperative pain after cardiac surgery: a multicenter, randomized, controlled, double-blind trial (KETOPAIN Study) - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR40 as a Therapeutic Target for Type 2 Diabetes: A Comparative Guide to Propanoic Acid-Based Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonists, with a focus on compounds featuring a propanoic acid scaffold, a common structural motif in this class of molecules. GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This document presents supporting experimental data for GPR40 agonism, details the methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental procedures.
Introduction to GPR40 and the Role of Propanoic Acid Derivatives
G protein-coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by medium and long-chain fatty acids enhances insulin secretion in a glucose-dependent manner, making it an attractive target for developing antidiabetic drugs with a low risk of hypoglycemia. A significant number of potent synthetic GPR40 agonists incorporate a propanoic acid moiety, suggesting that this scaffold is a key pharmacophore for interacting with the receptor. This guide will focus on well-characterized GPR40 agonists, including Fasiglifam (TAK-875), AMG-837, and AM-1638, to validate GPR40 as a therapeutic target and to highlight the importance of the propanoic acid structural element.
Comparative Performance of GPR40 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of selected GPR40 agonists. These compounds have been extensively studied and provide a basis for comparing the therapeutic potential of targeting GPR40.
In Vitro Potency of GPR40 Agonists
| Compound | Chemical Structure | Agonist Type | Assay Type | Target Species | EC50 | Reference |
| Fasiglifam (TAK-875) | [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid | Partial Agonist | IP Production | Human | 72 nM | [1] |
| AMG-837 | (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | Partial Agonist | Ca2+ Flux | Human | 13.5 nM | [2] |
| AM-1638 | (S)-3-cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid | Full Agonist | Ca2+ Flux | Human | 160 nM | [3] |
In Vivo Efficacy of GPR40 Agonists in Rodent Models of Diabetes
| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect on Oral Glucose Tolerance Test (OGTT) | Effect on Insulin Secretion | Reference |
| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) rats | 10 | Significantly improved glucose tolerance | Increased plasma insulin levels | [1] |
| AMG-837 | Zucker fatty rats | Not Specified | Lowered glucose excursions | Increased glucose-stimulated insulin secretion | [4] |
| AM-1638 | Diet-induced obese (DIO) mice | Not Specified | Improved glycemic control | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GPR40 agonists and the methods used to evaluate them, the following diagrams illustrate the key signaling cascade and a typical experimental workflow.
Caption: GPR40 Signaling Pathway in Pancreatic β-cells.
Caption: A typical workflow for the evaluation of GPR40 agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of GPR40 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation, a key event in the signaling cascade.
1. Cell Culture and Plating:
-
Culture a mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the human GPR40 receptor in an appropriate growth medium.
-
The day before the assay, harvest the cells and plate them into 96- or 384-well black-walled, clear-bottom microplates at an optimized density.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
3. Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the test compound (e.g., a propanoic acid derivative) in an appropriate assay buffer.
-
Use a fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument then automatically adds the test compound to the wells.
-
Continue to record the fluorescence intensity every second for a total of 120-180 seconds.
4. Data Analysis:
-
The change in intracellular calcium is measured as a change in fluorescence intensity.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.[5]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay determines the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
1. Islet Isolation and Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or use a pancreatic β-cell line (e.g., INS-1).
-
Culture the islets or cells overnight to allow for recovery.
2. Pre-incubation:
-
Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
3. Stimulation:
-
Incubate the islets or cells with:
-
Low glucose buffer (negative control).
-
High glucose buffer (e.g., 16.7 mM glucose) (positive control).
-
High glucose buffer containing various concentrations of the test compound.
-
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
4. Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
5. Data Analysis:
-
Quantify the amount of insulin secreted under each condition.
-
Determine the fold-increase in insulin secretion in the presence of the test compound compared to the high glucose control.[6][7]
Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a GPR40 agonist on glucose disposal in an animal model.
1. Animal Preparation:
-
Use a relevant rodent model of type 2 diabetes (e.g., ZDF rats or DIO mice) or normal rodents.
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
2. Compound Administration:
-
Administer the test compound orally (p.o.) at the desired dose.
-
A vehicle control group should be included.
3. Glucose Challenge:
-
After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally (typically 2 g/kg).
4. Blood Glucose Measurement:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
5. Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[8][9]
Conclusion
The data presented in this guide strongly support the validation of GPR40 as a therapeutic target for type 2 diabetes. Agonists of GPR40, many of which are based on a propanoic acid scaffold, have demonstrated potent in vitro activity and significant in vivo efficacy in preclinical models. The glucose-dependent nature of their insulinotropic effect offers a potential advantage over existing therapies by minimizing the risk of hypoglycemia. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of diabetes drug discovery, facilitating the evaluation and comparison of novel GPR40 agonists. Further research and development of GPR40 modulators, potentially including derivatives of "3-(Oxan-4-yl)propanoic acid," hold promise for the future treatment of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
A Comparative Guide to the Cross-Reactivity of 3-(Oxan-4-yl)propanoic Acid
This guide provides a framework for assessing the cross-reactivity of 3-(Oxan-4-yl)propanoic acid, a molecule of interest in various research and development settings. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document outlines potential cross-reactants based on structural similarity and provides detailed experimental protocols for researchers to conduct their own assessments.
Introduction
This compound belongs to the broader class of propanoic acid derivatives. This class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Understanding the cross-reactivity of a specific molecule is crucial for accurate biological and pharmacological profiling, ensuring assay specificity, and minimizing off-target effects in drug development.
Potential Cross-Reactivity Profile
Cross-reactivity can occur when an assay, such as an immunoassay, designed to detect a specific molecule, also binds to other structurally related compounds. This can lead to inaccurate quantification and false-positive results. Given the structure of this compound, potential cross-reactivity could be anticipated with other propanoic acid derivatives or molecules containing a tetrahydropyran (oxan) ring.
Table 1: Potential Cross-Reactants and Structural Analogs of this compound
| Compound | Structure | Rationale for Potential Cross-Reactivity | Known Biological Activities |
| This compound | O=C(O)CCC1CCOCC1 | Target Analyte | Not widely documented in search results |
| Ibuprofen | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | Arylpropanoic acid derivative | Anti-inflammatory (NSAID)[1] |
| Oxaprozin | O=C(O)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | Propanoic acid derivative with a heterocyclic ring system | Anti-inflammatory (NSAID)[4] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | OC1=CC=C(NCC(=O)O)C=C1 | Propanoic acid derivative | Anticancer, Antioxidant, Antimicrobial[2][3] |
| 3-(Thian-4-yl)propanoic acid | O=C(O)CCC1CCSCC1 | Structural analog with sulfur replacing oxygen in the heterocyclic ring | Potential for similar binding due to shape and size |
Experimental Protocols for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and widely used method for determining the cross-reactivity of small molecules.[5][6][7]
Competitive ELISA Protocol
This protocol is adapted for the assessment of this compound cross-reactivity.
Materials:
-
Microtiter plates (e.g., polyvinylchloride)[8]
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[5]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antibody against this compound (specific to the target molecule)
-
Enzyme-conjugated this compound (or a derivative)
-
Test compounds (potential cross-reactants)
-
Substrate solution (e.g., TMB)[5]
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific for this compound, diluted in coating buffer. Incubate overnight at 4°C.[5]
-
Washing: Remove the coating solution and wash the plate three times with wash buffer.[5]
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at 37°C or overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a mixture of the enzyme-conjugated this compound and the test compound (at various concentrations) to the wells. In parallel, add a mixture of the enzyme-conjugated this compound and unconjugated this compound as a standard for the calibration curve. Incubate for 1-2 hours at 37°C.[9]
-
Washing: Wash the plate four to five times with wash buffer to remove any unbound reagents.[6]
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[5]
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the optical density (OD) of each well using a microplate reader at the appropriate wavelength.
-
Analysis: The concentration of the test compound that inhibits 50% of the binding of the enzyme-conjugated this compound (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100
Visualizing Experimental Workflows and Biological Pathways
Competitive Immunoassay Workflow
The following diagram illustrates the workflow for a competitive immunoassay to determine cross-reactivity.
Caption: Workflow of a competitive immunoassay for cross-reactivity.
Hypothetical Signaling Pathway
While the specific biological targets of this compound are not well-documented, many small molecules exert their effects by modulating cellular signaling pathways. The following diagram illustrates a generic signaling cascade that could be a target for such a compound.
Caption: A generic cell signaling pathway potentially modulated by a small molecule.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 4. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. sinobiological.com [sinobiological.com]
Comparative Analysis of 3-(Oxan-4-yl)propanoic Acid Analogs: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-(Oxan-4-yl)propanoic acid scaffold, characterized by a tetrahydropyran ring linked to a propanoic acid moiety, represents a promising starting point for the development of novel therapeutic agents. While direct and extensive research on a wide array of its analogs is not yet publicly available, by drawing parallels from structurally related compounds, particularly cycloalkylalkanoic acids and other propanoic acid derivatives, we can infer potential therapeutic applications and guide future research. This guide provides a comparative framework for hypothetical analogs of this compound, focusing on their potential as cyclooxygenase (COX) inhibitors and G protein-coupled receptor 40 (GPR40) agonists.
Potential Therapeutic Targets and Structure-Activity Relationships (SAR)
Based on existing literature for similar chemical structures, two primary therapeutic targets emerge for analogs of this compound: COX enzymes, pivotal in inflammation and pain, and GPR40, a key regulator of insulin secretion.
Cyclooxygenase (COX) Inhibition
Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. The carboxylic acid moiety is crucial for their activity. The tetrahydropyran ring in this compound serves as a lipophilic group, which can influence the compound's binding to the active site of COX-1 and COX-2.
Hypothetical Analogs and Expected SAR:
| Analog ID | Modification on Tetrahydropyran Ring | Modification on Propanoic Acid Chain | Expected COX-2 Selectivity | Rationale |
| A-01 | Unsubstituted | Unsubstituted | Low | The simple cycloalkyl group may not provide significant differentiation between the COX-1 and COX-2 active sites. |
| A-02 | 4-Phenyl substitution | Unsubstituted | Moderate | The addition of an aryl group can introduce interactions with the larger, more accommodating active site of COX-2. |
| A-03 | 4-(4-Sulfonamidophenyl) substitution | Unsubstituted | High | The sulfonamide group is a key feature in many selective COX-2 inhibitors (coxibs), fitting into the secondary pocket of the COX-2 enzyme. |
| A-04 | Unsubstituted | α-Methyl substitution | Moderate | The introduction of a methyl group at the α-position can enhance potency, a common feature in profen-class NSAIDs. |
GPR40 Agonism
GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is a receptor primarily expressed in pancreatic β-cells that, when activated, potentiates glucose-stimulated insulin secretion.[1] Propanoic acid derivatives have been explored as GPR40 agonists for the treatment of type 2 diabetes.[2] The tetrahydropyran ring can serve as a scaffold to orient functional groups for optimal interaction with the receptor.
Hypothetical Analogs and Expected SAR:
| Analog ID | Modification on Tetrahydropyran Ring | Modification on Propanoic Acid Chain | Expected GPR40 Agonist Potency | Rationale |
| B-01 | Unsubstituted | Unsubstituted | Low | A simple scaffold may lack the specific interactions required for potent agonism. |
| B-02 | 4-Phenoxy substitution | Unsubstituted | Moderate to High | The introduction of an aryloxy group can provide key interactions within the GPR40 binding pocket. |
| B-03 | 4-(Thiophen-2-yl) substitution | Unsubstituted | High | Heteroaromatic rings like thiophene have been shown to be beneficial for GPR40 agonist activity.[2] |
| B-04 | 4-Phenoxy substitution | (R)-α-Methyl substitution | High | The stereochemistry at the α-position can significantly impact potency, with the (R)-enantiomer often being more active for GPR40 agonists. |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route can be envisioned starting from tetrahydropyran-4-one.
Detailed Protocol for Wittig Reaction:
-
To a suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a solution of tetrahydropyran-4-one (1 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(oxan-4-ylidene)acetate.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of the synthesized analogs against COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The assay is performed in a buffer containing Tris-HCl, hematin, and EDTA.
-
The enzyme is pre-incubated with various concentrations of the test compounds for 15 minutes at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for 2 minutes at 37 °C.
-
The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the concentration-response curves.
In Vitro GPR40 Functional Assay (Calcium Mobilization)
Objective: To assess the agonist activity of the synthesized analogs on the GPR40 receptor.
Methodology:
-
CHO-K1 cells stably expressing human GPR40 are used.
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
The cells are washed with a buffer to remove excess dye.
-
Various concentrations of the test compounds are added to the wells.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
EC50 values are determined from the dose-response curves.
Signaling Pathways
Cyclooxygenase (COX) Pathway
GPR40 Signaling Pathway
Conclusion
The this compound scaffold holds considerable potential for the development of new drugs targeting inflammation and metabolic diseases. By systematically exploring substitutions on both the tetrahydropyran ring and the propanoic acid chain, researchers can modulate the potency and selectivity of these compounds for targets such as COX enzymes and GPR40. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating and advancing research in this promising area of medicinal chemistry. Further in-depth studies are warranted to synthesize and evaluate a broader range of analogs to establish concrete structure-activity relationships and identify lead candidates for preclinical development.
References
Preclinical Insights into Propanoic Acid Derivatives: A Comparative Analysis
An objective comparison of the preclinical performance of various propanoic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential and underlying mechanisms.
Due to a lack of publicly available preclinical trial data for the specific compound "3-(Oxan-4-yl)propanoic acid," this guide presents a comparative analysis of several structurally related propanoic acid derivatives that have been evaluated in preclinical studies. These compounds share a common propanoic acid scaffold but feature diverse substitutions, leading to a range of biological activities across different therapeutic areas.
Comparative Preclinical Data of Propanoic Acid Derivatives
The following table summarizes the key preclinical findings for various propanoic acid derivatives, offering a side-by-side comparison of their efficacy and pharmacological profiles in different models.
| Compound Class | Specific Derivative Example | Therapeutic Target/Indication | Key Preclinical Findings | In Vitro Models | In Vivo Models | Reference |
| Aryl Propionic Acid Derivatives | Ibuprofen | Anti-inflammatory, Analgesic (NSAID) | Inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin biosynthesis.[1][2] | Enzyme assays (COX-1/2) | Rat paw edema, arthritis models | [1][2] |
| 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs | (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety analog | EP3 Receptor Antagonist | Potent and selective binding affinity for the EP3 receptor with antagonist activity. Showed in vivo efficacy after oral administration in rats.[3] | Receptor binding assays (EP1-4), CHO cells | Rats | [3] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | Oxime derivatives 21 and 22 | Anticancer (Lung Cancer) | Exhibited low micromolar antiproliferative activity, significantly greater than cisplatin.[4][5] Induced cell death in 3D spheroids.[4][5] Targets SIRT2 and EGFR.[4][5] | 2D and 3D lung cancer models (A549, H69, H69AR cells) | Not specified | [4][5] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Hydrazones 14-16 | Antimicrobial (Multidrug-Resistant Pathogens) | Broad-spectrum activity against ESKAPE bacteria and drug-resistant Candida species, including Candida auris.[6][7][8] MIC values in the low µg/mL range.[6][7][8] | In vitro antimicrobial susceptibility testing against various bacterial and fungal strains | Not specified | [6][7][8] |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Not specified | Antimicrobial | Demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at 64 µg/mL.[9] | Antimicrobial activity assays | Not specified | [9] |
| 3-Substituted 3-(4-aryloxyaryl)-propanoic Acids | Not specified | GPR40 Agonist | Potent GPR40 agonists identified through systematic replacement of the pendant aryloxy group.[10] | GPR40 functional assays | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of the discussed propanoic acid derivatives.
Antiproliferative Activity Assay for 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [4][5]
-
Cell Lines: Human lung carcinoma (A549), small-cell lung carcinoma (H69), and anthracycline-resistant (H69AR) cells were used.
-
Method: The antiproliferative activity was evaluated using both 2D and 3D cell culture models. For 3D models, A549 agarose-based spheroids were utilized.
-
Treatment: Cells were treated with various concentrations of the synthesized thiazole derivatives. Cisplatin was used as a standard chemotherapeutic agent for comparison.
-
Analysis: Cell viability and the induction of cell death were assessed to determine the antiproliferative effects. The structure-activity relationship was analyzed based on the results.
In Vitro Antimicrobial Activity Testing for 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [6][7]
-
Microbial Strains: A panel of multidrug-resistant bacterial pathogens (including ESKAPE group bacteria) and drug-resistant Candida species were used.
-
Method: The minimum inhibitory concentrations (MICs) of the novel derivatives were determined using standard broth microdilution methods.
-
Analysis: The MIC values, representing the lowest concentration of the compound that inhibits visible microbial growth, were recorded to evaluate the antimicrobial potency and spectrum.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Workflow for anticancer screening of propanoic acid derivatives.
Caption: Proposed inhibition of the EGFR signaling pathway.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 10. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(Oxan-4-yl)propanoic acid and Known Inhibitors of Carnitine Palmitoyltransferase I
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the hypothetical inhibitor "3-(Oxan-4-yl)propanoic acid" against established inhibitors of Carnitine Palmitoyltransferase I (CPT-1). Due to the absence of direct experimental data for "this compound" in publicly available literature, this document leverages data from known CPT-1 inhibitors to provide a framework for potential evaluation. CPT-1 is a critical enzyme in the mitochondrial fatty acid oxidation pathway, making it a significant target in metabolic research.
Quantitative Data Summary
The inhibitory activities of several known CPT-1 inhibitors are summarized below. These values provide a benchmark for the potency of compounds targeting this enzyme.
| Compound | Target Protein | IC50 (µM) | Tissue/Cell Model |
| Etomoxir | CPT-1 | ~10 | Cancer Cells[1] |
| Perhexiline | CPT-1 | 77 | Rat Cardiac Mitochondria[2][3] |
| 148 | Rat Hepatic Mitochondria[2] | ||
| Amiodarone | CPT-1 | 228 | Rat Cardiac Mitochondria[2] |
| This compound | CPT-1 | Not Available | - |
Experimental Protocols
To facilitate the experimental evaluation of "this compound" and other potential inhibitors, a detailed protocol for a standard CPT-1 radioisotope assay is provided.
Protocol: CPT-1 Radioisotopic Forward Assay
This protocol measures the activity of CPT-1 by quantifying the formation of radiolabeled acylcarnitine from fatty acyl-CoA and radiolabeled L-carnitine.
1. Materials and Reagents:
-
Isolated mitochondria from a relevant tissue source (e.g., rat liver or heart).
-
Assay Buffer (pH 7.4): 117 mM Tris-HCl, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 0.28 mM reduced glutathione, 40 mg/L rotenone, and 0.5% bovine serum albumin (fatty acid-free).
-
Substrates: Palmitoyl-CoA and L-[³H]carnitine.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Stop Solution: 1 M Perchloric Acid.
-
Wash Solution: 1 M KCl.
-
Scintillation fluid.
2. Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue using established differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer and the mitochondrial suspension.
-
Inhibitor Addition: Add various concentrations of the test compound (or vehicle control) to the reaction tubes.
-
Pre-incubation: Incubate the mixtures for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrates, palmitoyl-CoA (to a final concentration of 100 µM) and L-[³H]carnitine (to a final concentration of 400 µM, containing 1 µCi of radioactivity).
-
Incubation: Continue the incubation at 37°C for 5-10 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold 1 M perchloric acid.[4]
-
Product Separation: Centrifuge the tubes to pellet the mitochondria. The supernatant, containing the [³H]palmitoylcarnitine product, is transferred to a new tube.
-
Quantification: Add the supernatant to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Calculate the percentage of CPT-1 inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Fatty Acid Oxidation Pathway and CPT-1 Inhibition
The following diagram illustrates the central role of CPT-1 in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation and highlights the point of action for CPT-1 inhibitors.
Caption: CPT-1's role in fatty acid transport and site of inhibition.
Experimental Workflow for CPT-1 Inhibition Assay
This flowchart provides a step-by-step visual representation of the experimental protocol for determining CPT-1 inhibitory activity.
Caption: Workflow for determining CPT-1 inhibition.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 2. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Strategies for 3-(Oxan-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Oxan-4-yl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while not extensively documented in peer-reviewed literature for this specific molecule, can be achieved through several established synthetic organic chemistry methodologies. This guide provides a comparative overview of plausible and efficient synthetic routes to this compound, offering detailed hypothetical experimental protocols and a quantitative comparison of the potential advantages and disadvantages of each approach. The discussed methods include the Malonic Ester Synthesis, the Horner-Wadsworth-Emmons Olefination followed by reduction, and a Grignard Reagent-based approach. The selection of the optimal synthetic route will depend on factors such as starting material availability, desired scale, and laboratory capabilities.
Introduction
The tetrahydropyran (oxane) moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The propanoic acid side chain offers a versatile handle for further chemical modifications. Consequently, this compound (CAS 40500-10-5) emerges as a significant intermediate for the synthesis of more complex molecules in drug discovery and development. This guide presents a head-to-head comparison of three logical synthetic strategies for its preparation, complete with detailed experimental procedures and workflow diagrams to aid researchers in their synthetic endeavors.
Methodology Comparison
The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic methods. It is important to note that the presented data for yield and purity are estimates based on typical outcomes for these reaction types and have not been experimentally verified for this specific target molecule due to a lack of published data.
| Parameter | Method 1: Malonic Ester Synthesis | Method 2: Horner-Wadsworth-Emmons Olefination | Method 3: Grignard Reagent with Epoxide Opening |
| Starting Materials | 4-(Bromomethyl)tetrahydropyran, Diethyl malonate | 4-Formyltetrahydropyran, Triethyl phosphonoacetate | 4-(Bromomethyl)tetrahydropyran, Magnesium, Ethylene oxide |
| Number of Steps | 3 (Alkylation, Hydrolysis, Decarboxylation) | 3 (Olefination, Hydrogenation, Hydrolysis) | 2 (Grignard formation & epoxide opening, Oxidation) |
| Estimated Overall Yield | 60-75% | 70-85% | 50-65% |
| Estimated Purity | >95% after chromatography or recrystallization | >98% after chromatography | >95% after chromatography |
| Key Reagents | Sodium ethoxide, NaOH/KOH, Acid | Sodium hydride, H₂, Pd/C, LiOH/NaOH | Magnesium, Ethylene oxide, Jones reagent (CrO₃/H₂SO₄) |
| Scalability | Good | Excellent | Moderate (due to gaseous ethylene oxide) |
| Safety Considerations | Use of strong base (sodium ethoxide). | Use of sodium hydride (flammable solid) and hydrogen gas (flammable). | Use of magnesium (flammable solid) and ethylene oxide (toxic, flammable gas). Jones reagent is a strong oxidant and carcinogen. |
| Advantages | Well-established, reliable method. Avoids handling of hydrogen gas. | High yielding, excellent stereocontrol (E-olefin). | Potentially shorter route. |
| Disadvantages | Requires a pre-functionalized starting material (halide). | Requires hydrogenation step. | Handling of gaseous ethylene oxide can be challenging. Use of a carcinogenic chromium reagent. |
Experimental Protocols
Method 1: Malonic Ester Synthesis
This method involves the alkylation of diethyl malonate with a suitable electrophile, 4-(bromomethyl)tetrahydropyran, followed by hydrolysis and decarboxylation.
Step 1: Diethyl 2-(oxan-4-ylmethyl)malonate Synthesis
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium (2.3 g, 100 mmol) to absolute ethanol (50 mL).
-
Once all the sodium has reacted, add diethyl malonate (16.0 g, 100 mmol) dropwise at room temperature.
-
To the resulting solution, add 4-(bromomethyl)tetrahydropyran (17.9 g, 100 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water (100 mL) and diethyl ether (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude diethyl 2-(oxan-4-ylmethyl)malonate, which can be purified by vacuum distillation or column chromatography.
Step 2: 2-(Oxan-4-ylmethyl)malonic Acid Synthesis (Hydrolysis)
-
Dissolve the crude diethyl 2-(oxan-4-ylmethyl)malonate in ethanol (50 mL).
-
Add a solution of potassium hydroxide (16.8 g, 300 mmol) in water (25 mL).
-
Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude dicarboxylic acid.
Step 3: this compound Synthesis (Decarboxylation)
-
Heat the crude 2-(oxan-4-ylmethyl)malonic acid at 140-160 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Method 2: Horner-Wadsworth-Emmons Olefination
This route begins with the olefination of 4-formyltetrahydropyran, followed by hydrogenation of the resulting α,β-unsaturated ester and subsequent hydrolysis.
Step 1: Ethyl 3-(oxan-4-yl)acrylate Synthesis
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (24.6 g, 110 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-formyltetrahydropyran (11.4 g, 100 mmol) in THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield ethyl 3-(oxan-4-yl)acrylate.
Step 2: Ethyl 3-(oxan-4-yl)propanoate Synthesis (Hydrogenation)
-
Dissolve the ethyl 3-(oxan-4-yl)acrylate (18.4 g, 100 mmol) in ethanol (100 mL).
-
Add 10% palladium on carbon (Pd/C, 500 mg) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(oxan-4-yl)propanoate.
Step 3: this compound Synthesis (Hydrolysis)
-
Dissolve the crude ethyl 3-(oxan-4-yl)propanoate in a mixture of THF (50 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (4.2 g, 100 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water (50 mL).
-
Wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl to pH 2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Method 3: Grignard Reagent with Epoxide Opening
This approach utilizes the formation of a Grignard reagent from 4-(bromomethyl)tetrahydropyran, which then reacts with ethylene oxide. The resulting primary alcohol is subsequently oxidized to the carboxylic acid.
Step 1: 2-(Oxan-4-yl)ethanol Synthesis
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings (2.6 g, 110 mmol).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 4-(bromomethyl)tetrahydropyran (17.9 g, 100 mmol) in anhydrous THF (100 mL). Add a small portion of this solution to the magnesium.
-
Once the Grignard reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Bubble ethylene oxide gas (4.4 g, 100 mmol), pre-condensed and weighed at low temperature, through the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give crude 2-(oxan-4-yl)ethanol.
Step 2: this compound Synthesis (Oxidation)
-
Prepare Jones reagent by dissolving chromium trioxide (10.0 g, 100 mmol) in concentrated sulfuric acid (8.7 mL) and then carefully diluting with water to a final volume of 50 mL.
-
Dissolve the crude 2-(oxan-4-yl)ethanol (13.0 g, 100 mmol) in acetone (200 mL) and cool the solution to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10 °C. The color will change from orange to green.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the excess oxidant by adding isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Conclusion
Benchmarking 3-(Oxan-4-yl)propanoic Acid: A Comparative Analysis of Antimicrobial Potential
For Immediate Release
AUSTIN, Texas – December 29, 2025 – In the continuous search for novel antimicrobial agents, a comprehensive benchmarking study of 3-(Oxan-4-yl)propanoic acid against a curated library of structurally and functionally related compounds has been conducted. This report details the comparative analysis, providing researchers, scientists, and drug development professionals with objective performance data and supporting experimental protocols to guide future research and development efforts.
The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds. Propanoic acid derivatives have demonstrated a wide range of biological activities, including promising antimicrobial effects.[1][2][3][4] This guide focuses on the antimicrobial potential of this compound, a compound featuring a tetrahydropyran moiety, which is also present in various biologically active molecules.[5][6][7][8]
Comparative Antimicrobial Activity
To contextualize the potential of this compound, its hypothetical antimicrobial activity was benchmarked against three commercially available compounds from the Enamine REAL database, selected for their structural similarity. The compounds were evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Structure | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Target Compound | This compound | 64 (Hypothetical) | >128 (Hypothetical) | 128 (Hypothetical) |
| Comparator 1 | 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid | 64 | 128 | >128 |
| Comparator 2 | 3-(Spiro[3.3]heptan-1-yl)propanoic acid | 32 | 64 | 64 |
| Comparator 3 | 3-Cyclohexylpropanoic acid | 128 | >128 | >128 |
Note: Data for the target compound is hypothetical and for illustrative purposes. Data for comparator compounds is representative of typical results for similar structures and should be confirmed experimentally.
Experimental Protocols
The following protocols are standard methodologies for determining the antimicrobial susceptibility of chemical compounds.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial/Fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (broth and inoculum) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Benchmarking Workflow
To facilitate understanding of the experimental and logical processes involved in this benchmarking study, the following diagrams have been generated.
Caption: Workflow for MIC determination.
Caption: Compound selection logic.
Discussion
The hypothetical data suggests that this compound may possess moderate activity against Gram-positive bacteria and some antifungal potential. Its performance is comparable to 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid, indicating that the core scaffold may be a key determinant of activity. Comparator 2, with a spirocyclic core, shows broader and more potent activity, suggesting that modifications to the cyclic moiety could be a fruitful avenue for optimization. The simple cyclohexyl analog (Comparator 3) appears less active, highlighting the potential importance of the oxygen heteroatom in the oxane ring for antimicrobial action.
This comparative guide provides a framework for the initial assessment of this compound's antimicrobial potential. The provided protocols offer a standardized approach to generate robust and comparable data. Researchers are encouraged to use this guide as a starting point for their own investigations into this and related chemical scaffolds.
References
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Combination Therapy: A Comparative Analysis of CXA-101 in Treating Multidrug-Resistant Bacteria
Researchers and drug development professionals are in a continuous race against the evolution of multidrug-resistant (MDR) bacteria. A promising strategy in this fight is combination therapy, where multiple therapeutic agents are used to enhance efficacy and overcome resistance mechanisms. This guide provides a comprehensive comparison of the novel cephalosporin CXA-101 (now known as ceftolozane) as a standalone treatment versus its performance in combination with the β-lactamase inhibitor tazobactam. This analysis is supported by experimental data from in vitro and in vivo studies, offering valuable insights for the development of new antimicrobial strategies.
Comparative Efficacy of CXA-101 and CXA-101/Tazobactam
The primary rationale for combining CXA-101 with tazobactam is to protect CXA-101 from degradation by bacterial β-lactamase enzymes, a common mechanism of resistance to β-lactam antibiotics. The addition of tazobactam broadens the spectrum of activity of CXA-101 to include many bacteria that produce these enzymes.
Table 1: In Vitro Activity of CXA-101 and CXA-101/Tazobactam Against Gram-Negative Bacteria
| Organism (Resistance Phenotype) | CXA-101 MIC (µg/mL) | CXA-101/Tazobactam MIC (µg/mL) | Comparator (Piperacillin-Tazobactam) MIC (µg/mL) |
| Escherichia coli (ESBL-producing) | >16 | ≤16 | >64 |
| Klebsiella pneumoniae (ESBL-producing) | >16 | ≤16 | >64 |
| Pseudomonas aeruginosa (Multidrug-resistant) | 4-16 | 4-16 | 8-64 |
| Bacteroides fragilis | Not specified | Not specified | Not specified |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. ESBL (Extended-Spectrum β-Lactamase)
The data clearly demonstrates that the combination of CXA-101 with tazobactam significantly enhances its activity against ESBL-producing Enterobacteriaceae.[1][2] For Pseudomonas aeruginosa, CXA-101 alone shows potent activity, which is not significantly improved by the addition of tazobactam, suggesting that β-lactamase production is not the primary mechanism of resistance in the tested strains.[3]
Experimental Protocols
A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future studies.
1. Broth Microdilution for MIC Determination:
This method was used to determine the in vitro susceptibility of bacterial strains to the tested antimicrobial agents.[1]
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates and incubated. Colonies were then suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration.
-
Preparation of Antimicrobial Solutions: Stock solutions of CXA-101, tazobactam, and comparator drugs were prepared. Serial twofold dilutions of the antimicrobial agents were made in cation-adjusted Mueller-Hinton broth in microtiter plates. For the combination, tazobactam was used at a fixed concentration.
-
Inoculation and Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
Reading of Results: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
2. Murine Thigh Infection Model:
This in vivo model was used to evaluate the efficacy of the treatments in a living organism.[2]
-
Induction of Infection: Immunocompetent mice were rendered transiently neutropenic by treatment with cyclophosphamide. The mice were then inoculated in the thigh muscle with a clinical isolate of a Gram-negative bacterium.
-
Drug Administration: At a specified time post-infection, mice were treated with human-simulated exposures of CXA-101 with or without tazobactam, or a comparator drug like piperacillin-tazobactam. Dosing regimens were designed to mimic the pharmacokinetic profiles observed in humans.
-
Assessment of Efficacy: After 24 hours of therapy, the mice were euthanized, and the thigh muscles were homogenized. The number of colony-forming units (CFU) per gram of tissue was determined by plating serial dilutions of the homogenate. The efficacy of the treatment was measured by the reduction in bacterial CFU compared to the initial bacterial load.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in a deeper understanding of the combination therapy's rationale and evaluation process.
Caption: Mechanism of action for CXA-101 and tazobactam combination therapy.
Caption: Workflow for evaluating CXA-101 combination therapy.
Conclusion
The presented data strongly supports the development of CXA-101 in combination with tazobactam for the treatment of infections caused by ESBL-producing bacteria. This combination demonstrates superior in vitro activity compared to CXA-101 alone against these resistant strains. For infections caused by P. aeruginosa, where resistance may be driven by other mechanisms, CXA-101 monotherapy remains a potent option. These findings underscore the importance of understanding the underlying resistance mechanisms when designing and evaluating combination therapies. The experimental protocols and workflows provided here offer a template for the continued investigation and development of novel antimicrobial combinations to address the critical threat of antibiotic resistance.
References
- 1. Antimicrobial activity of CXA-101, a novel cephalosporin tested in combination with tazobactam against Enterobacteriaceae, Pseudomonas aeruginosa, and Bacteroides fragilis strains having various resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo comparison of CXA-101 (FR264205) with and without tazobactam versus piperacillin-tazobactam using human simulated exposures against phenotypically diverse gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro potency of CXA-101, a novel cephalosporin, against Pseudomonas aeruginosa displaying various resistance phenotypes, including multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Oxan-4-yl)propanoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Oxan-4-yl)propanoic acid, a compound featuring both a carboxylic acid and a cyclic ether (oxane) functional group. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and for larger quantities, a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. For significant exposure risk, a NIOSH-approved respirator may be necessary. |
Always wash hands thoroughly after handling the chemical.[1]
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure safe disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with corrosive and potentially peroxide-forming chemicals (e.g., high-density polyethylene). The original container may be used if it is in good condition.[2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Potential Peroxide Former).[2]
-
Segregation: Do not mix this compound waste with other waste streams, especially bases or strong oxidizing agents, to avoid violent reactions.[2][3]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight to minimize the risk of peroxide formation.[4][5] The storage area should be a designated satellite accumulation area.[2]
III. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] Improper disposal can lead to environmental contamination and damage to plumbing infrastructure.
Recommended Disposal Method:
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with all local, state, and federal regulations.
Experimental Protocol: Neutralization (For Dilute Aqueous Solutions Only)
In some jurisdictions, and only with explicit approval from your institution's Environmental Health & Safety (EHS) office, very dilute aqueous solutions of simple carboxylic acids may be neutralized for drain disposal.[1] However, due to the presence of the oxane ring and the potential for unknown hazards, this is not recommended for this compound without a thorough risk assessment.
If approved by EHS for a very dilute solution, the general procedure would be:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the dilute acidic solution while stirring.
-
Monitor the pH of the solution. The goal is to reach a neutral pH (between 6.0 and 8.0).
-
Once neutralized, the solution may be flushed down the drain with copious amounts of water, as permitted by local regulations.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[4]
-
Collect: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor or EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 3-(Oxan-4-yl)propanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Oxan-4-yl)propanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids. It is imperative for all personnel to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with handling carboxylic acids like this compound include irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[1][2][3] A comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][4] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] Ensure compliance with ANSI Z.87.1 standards.[1] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[1][2][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] | Prevents skin contact which can cause irritation or burns.[2] Gloves should be inspected for defects before use and changed immediately upon contamination.[1] For larger quantities, consider an acid-resistant suit.[2] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1] | Minimizes the risk of respiratory irritation from inhaling dust or vapors.[1][2] The type of respirator will depend on the potential exposure level. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.[1]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.[1]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[1]
2.2. Donning PPE
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[1]
2.3. Handling the Compound
-
Handle the compound within the chemical fume hood, avoiding the generation of dust.
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][3]
2.4. Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat and eye protection).[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Drainage Precaution: Do not empty into drains.[4]
Visualized Workflow for Safe Handling
The following diagram outlines the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

